2,3-Dibromo-5,6-dimethylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3-dibromo-5,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-4-3-6(8)7(9)10-5(4)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJNLDKZLUATAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60554059 | |
| Record name | 2,3-Dibromo-5,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117846-56-7 | |
| Record name | 2,3-Dibromo-5,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2,3-Dibromo-5,6-dimethylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive, three-step synthetic protocol for the preparation of 2,3-Dibromo-5,6-dimethylpyridine. The synthesis commences with the formation of the precursor 2-amino-5,6-dimethylpyridine, followed by regioselective bromination to yield 2-amino-3-bromo-5,6-dimethylpyridine, and culminates in a Sandmeyer reaction to afford the target compound. Detailed experimental procedures and tabulated quantitative data are presented to facilitate reproducibility in a laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound is proposed to proceed through the following three key steps:
-
Step 1: Synthesis of 2-amino-5,6-dimethylpyridine. This initial step involves the construction of the substituted aminopyridine core.
-
Step 2: Bromination of 2-amino-5,6-dimethylpyridine. This step introduces the first bromine atom at the 3-position of the pyridine ring.
-
Step 3: Sandmeyer Reaction. The final step converts the amino group of 2-amino-3-bromo-5,6-dimethylpyridine to a bromo group, yielding the desired this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-amino-5,6-dimethylpyridine
A plausible laboratory-scale synthesis of 2-amino-5,6-dimethylpyridine can be adapted from established methods for preparing substituted aminopyridines. One such approach involves the cyclization of appropriate precursors. A patent describes the formation of 2-amino-5,6-dimethylpyridine from 2,4-diaminotoluene and ammonia over a γ-aluminum oxide catalyst at elevated temperature and pressure, however, this is more suited for industrial production.[1] For a laboratory setting, a multi-step synthesis starting from more readily available precursors would be more practical.
Step 2: Synthesis of 2-amino-3-bromo-5,6-dimethylpyridine
This procedure is adapted from the bromination of 2-aminopyridine.[2]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-amino-5,6-dimethylpyridine | 122.17 | 10 | 1.22 g |
| Acetic Acid | 60.05 | - | 20 mL |
| Bromine | 159.81 | 10 | 0.51 mL (1.60 g) |
| 40% Sodium Hydroxide Solution | 40.00 | - | As needed |
| Organic Solvent (e.g., Dichloromethane) | - | - | For extraction |
| Anhydrous Sodium Sulfate | - | - | For drying |
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-amino-5,6-dimethylpyridine (10 mmol) in glacial acetic acid (20 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine (10 mmol) in glacial acetic acid (5 mL) dropwise to the reaction mixture while maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture into ice water (100 mL).
-
Carefully neutralize the solution with a 40% aqueous solution of sodium hydroxide until a pH of 7-8 is reached.
-
Extract the aqueous layer with an organic solvent such as dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude 2-amino-3-bromo-5,6-dimethylpyridine can be purified by recrystallization or column chromatography.
Step 3: Synthesis of this compound
This protocol is a modification of the Sandmeyer reaction used for the synthesis of 2-bromopyridine.[3][4][5]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-amino-3-bromo-5,6-dimethylpyridine | 201.06 | 5 | 1.01 g |
| 48% Hydrobromic Acid | 80.91 | - | 15 mL |
| Sodium Nitrite | 69.00 | 6 | 0.41 g |
| Copper(I) Bromide | 143.45 | 1 | 0.14 g |
| 40% Sodium Hydroxide Solution | 40.00 | - | As needed |
| Diethyl Ether | - | - | For extraction |
| Anhydrous Potassium Hydroxide | - | - | For drying |
Procedure:
-
In a three-necked flask fitted with a mechanical stirrer and a thermometer, add 48% hydrobromic acid (15 mL) and cool to -5°C in an ice-salt bath.
-
Slowly add 2-amino-3-bromo-5,6-dimethylpyridine (5 mmol) to the cold acid with stirring.
-
In a separate beaker, dissolve sodium nitrite (6 mmol) in water (5 mL).
-
Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is maintained at or below 0°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0°C.
-
In a separate flask, prepare a solution of copper(I) bromide (1 mmol) in 48% hydrobromic acid (5 mL).
-
Slowly add the diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Carefully neutralize the reaction mixture with a 40% aqueous solution of sodium hydroxide until the pH is approximately 8, keeping the temperature below 20°C.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the ether extracts and dry over anhydrous potassium hydroxide.
-
Filter and remove the solvent by distillation.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that yields are indicative and may vary based on experimental conditions and purification efficiency.
| Step | Product | Starting Material | Molar Mass ( g/mol ) | Typical Yield (%) |
| 1 | 2-amino-5,6-dimethylpyridine | Varies | 122.17 | - |
| 2 | 2-amino-3-bromo-5,6-dimethylpyridine | 2-amino-5,6-dimethylpyridine | 201.06 | 60-70 |
| 3 | This compound | 2-amino-3-bromo-5,6-dimethylpyridine | 265.96 | 70-80 |
Signaling Pathway Diagram
The following diagram illustrates the chemical transformations in the Sandmeyer reaction step.
Caption: Mechanism of the Sandmeyer reaction for the synthesis of this compound.
References
- 1. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 2. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
characterization data of 2,3-Dibromo-5,6-dimethylpyridine
Despite a comprehensive search for , a significant lack of published experimental data for this specific compound persists. Commercial suppliers list the compound with its CAS number (117846-56-7) and molecular formula (C7H7Br2N), but detailed spectral and physical characterization data are not publicly available.[1] This technical guide, therefore, compiles available information on closely related compounds and provides a predictive analysis of the characteristics and reactivity of 2,3-Dibromo-5,6-dimethylpyridine, alongside a proposed synthetic methodology. This approach is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
Predicted Physicochemical and Spectroscopic Data
Due to the absence of direct experimental data, the following tables present predicted and inferred properties of this compound. These predictions are based on the known data of structurally similar compounds, such as other brominated and methylated pyridines.
Table 1: Predicted Physical and Chemical Properties
| Property | Predicted Value/Information |
| Molecular Formula | C7H7Br2N |
| Molecular Weight | 264.95 g/mol |
| CAS Number | 117846-56-7 |
| Appearance | Likely a solid at room temperature |
| Purity | Commercially available up to 98% |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Spectral Features |
| ¹H NMR | A single aromatic proton singlet is expected. Two distinct singlets for the two methyl groups are also anticipated. The chemical shifts would be influenced by the deshielding effect of the bromine atoms and the pyridine nitrogen. |
| ¹³C NMR | Seven distinct carbon signals are predicted: five for the pyridine ring and two for the methyl groups. The carbons attached to the bromine atoms would show significant downfield shifts. |
| Mass Spectrometry (MS) | The mass spectrum is expected to show a characteristic isotopic pattern for a compound containing two bromine atoms (M, M+2, M+4 peaks in a roughly 1:2:1 ratio). The molecular ion peak [M]+ would be observed around m/z 265. |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring and methyl groups, C=C and C=N stretching vibrations of the pyridine ring, and C-Br stretching are expected. |
Proposed Synthesis Methodology
While a specific protocol for the synthesis of this compound is not documented in the searched literature, a plausible synthetic route can be devised based on established methods for the synthesis of related brominated pyridines. A common strategy involves the bromination of a suitable lutidine (dimethylpyridine) precursor.
Experimental Protocol: Proposed Synthesis of this compound
This proposed method is adapted from synthetic procedures for other brominated pyridines and may require optimization.
Starting Material: 2,3-Lutidine (2,3-dimethylpyridine)
Reagents:
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid
-
Dichloromethane (DCM) or another suitable solvent
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexanes or heptane for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-lutidine in a suitable solvent like dichloromethane.
-
Carefully add concentrated sulfuric acid to the solution while cooling in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise to the reaction mixture. The molar ratio of lutidine to NBS will need to be optimized to achieve dibromination, likely requiring at least two equivalents of NBS.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as hexanes or heptane, to yield this compound.
Potential Reactivity and Applications
Halogenated pyridines are versatile building blocks in organic synthesis, particularly in cross-coupling reactions. The bromine atoms on this compound can serve as handles for the introduction of various functional groups.
Suzuki-Miyaura Cross-Coupling Reaction
One of the most common applications for brominated pyridines is the Suzuki-Miyaura cross-coupling reaction to form C-C bonds. This reaction would involve the palladium-catalyzed coupling of this compound with a boronic acid or ester. The regioselectivity of the coupling would be an important consideration, as the two bromine atoms are in different chemical environments.
Below is a generalized workflow for a potential Suzuki-Miyaura coupling reaction.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
This technical guide provides a foundational understanding of this compound based on available data and chemical principles. Further experimental investigation is necessary to fully elucidate its properties and reactivity.
References
2,3-Dibromo-5,6-dimethylpyridine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthetic pathways of 2,3-Dibromo-5,6-dimethylpyridine, a halogenated pyridine derivative of interest in medicinal chemistry and materials science.
Core Chemical Properties and Structure
This compound is a substituted pyridine ring with bromine atoms at the 2 and 3 positions and methyl groups at the 5 and 6 positions.[1] It is a solid at room temperature and is used as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1][2]
Structural Information
-
IUPAC Name: this compound
-
SMILES: CC1=C(C(=C(C=N1)Br)Br)C
-
InChI Key: GQJNLDKZLUATAH-UHFFFAOYSA-N
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below. Please note that some data are predicted and should be used as an estimate.
| Property | Value | Source |
| Physical Form | Solid | |
| Appearance | Light brown solid | [2] |
| Melting Point | 96-97 °C | [5] |
| Boiling Point (Predicted) | 285.9 ± 35.0 °C | [5] |
| Density (Predicted) | 1.795 ± 0.06 g/cm³ | [5] |
| Purity | ≥ 98% (Commercially available) | [7] |
| Storage Conditions | Inert atmosphere, 2-8°C | [5] |
Chemical Structure Diagram
The following diagram illustrates the two-dimensional structure of this compound.
Caption: 2D structure of this compound.
Experimental Protocols
A general hypothetical protocol is outlined below. Note: This is a generalized procedure and would require optimization and safety assessment for laboratory use.
Hypothetical Synthesis of this compound
This proposed synthesis is a multi-step process starting from a commercially available lutidine.
Caption: Proposed synthetic workflow for this compound.
Detailed Methodologies (Hypothetical):
-
Step 1: Nitration of 2,3-Lutidine. 2,3-Lutidine would be carefully added to a mixture of concentrated nitric acid and sulfuric acid at a low temperature (e.g., 0 °C) to introduce a nitro group onto the pyridine ring, likely at the 5-position due to the directing effects of the methyl groups. The reaction mixture would then be carefully quenched with ice and neutralized to precipitate the nitrated product.
-
Step 2: Reduction of the Nitro Group. The resulting 2,3-dimethyl-5-nitropyridine would be reduced to the corresponding amine. This can be achieved using various methods, such as iron powder in acidic medium (e.g., hydrochloric acid or acetic acid) or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst.
-
Step 3: Sandmeyer-type Dibromination. The final step would involve a Sandmeyer-type reaction. The 5-amino-2,3-dimethylpyridine would be diazotized using sodium nitrite in a strong acidic medium like hydrobromic acid at low temperatures. The resulting diazonium salt would then be treated with a solution of copper(I) bromide in hydrobromic acid to introduce the two bromine atoms at the 2- and 3-positions, yielding the final product, this compound. The product would then be isolated through extraction and purified by recrystallization or column chromatography.
Applications in Research and Drug Development
This compound serves as a valuable building block in organic synthesis. The presence of two bromine atoms offers multiple sites for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of diverse substituents and the construction of more complex molecular architectures.
While no specific signaling pathways involving this compound have been detailed in the available literature, its utility as an intermediate suggests its potential role in the synthesis of novel compounds with biological activity. Halogenated pyridines are a common scaffold in many pharmaceutical compounds, and this particular derivative could be used to generate libraries of compounds for screening in drug discovery programs. Its applications are noted in the synthesis of agrochemicals and pharmaceuticals.[2]
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data for this compound, it is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a commercially available substituted pyridine with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. While detailed experimental protocols and biological activity studies are not extensively documented in publicly available literature, its structure provides a versatile platform for the development of new chemical entities. The data and hypothetical synthetic pathway presented in this guide offer a valuable resource for researchers and scientists working in the field of organic synthesis and drug discovery.
References
- 1. indiamart.com [indiamart.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. 117846-56-7 | MFCD13688994 | this compound [aaronchem.com]
- 5. 117846-56-7 | CAS DataBase [m.chemicalbook.com]
- 6. 117846-56-7|this compound|BLD Pharm [bldpharm.com]
- 7. 5,6-Dibromo-2,3-dimethylpyridine, CasNo.117846-56-7 Shanghai Scochem Technology Co., Ltd. China (Mainland) [shop407048.lookchem.com]
An In-depth Technical Guide on the Solubility of 2,3-Dibromo-5,6-dimethylpyridine in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dibromo-5,6-dimethylpyridine. Due to a lack of readily available quantitative solubility data in published literature, this document focuses on predicted qualitative solubility based on the compound's structure and the known properties of similar molecules. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise quantitative solubility data, addressing a critical need for professionals in drug development and organic synthesis.
Predicted Qualitative Solubility
The solubility of an organic compound is primarily dictated by its molecular structure, including its polarity and capacity for hydrogen bonding. This compound is a substituted pyridine with a molecular formula of C₇H₇Br₂N. The presence of two bromine atoms and two methyl groups on the pyridine ring influences its overall polarity and interactions with various solvents. Based on the principle of "like dissolves like," the predicted solubility of this compound in a range of common organic solvents is presented below. For a related compound, 2,3-Dibromo-5-methylpyridine, it is noted to be soluble in methanol.
| Solvent Class | Solvent | Predicted Qualitative Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble | High polarity of the solvent can effectively solvate the polar pyridine ring. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Strong polar interactions are expected, leading to good solubility. | |
| Acetonitrile | Moderately Soluble | Intermediate polarity may allow for reasonable dissolution. | |
| Acetone | Moderately Soluble | The ketone group offers some polarity for interaction with the solute. | |
| Polar Protic | Methanol | Soluble | The hydroxyl group can interact with the nitrogen atom of the pyridine ring. A similar compound, 2,3-Dibromo-5-methylpyridine, is known to be soluble in methanol. |
| Ethanol | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capability should facilitate dissolution. | |
| Nonpolar Aromatic | Toluene | Moderately to Sparingly Soluble | Aromatic π-π stacking interactions between the solvent and the pyridine ring can contribute to solubility. |
| Benzene | Moderately to Sparingly Soluble | Similar to toluene, aromatic interactions are the primary driver for solubility. | |
| Halogenated | Dichloromethane (DCM) | Soluble | The polar C-Cl bonds and the ability of the solvent to disperse nonpolar groups make it a good solvent for many organic compounds. |
| Chloroform | Soluble | Similar in properties to dichloromethane, it is expected to be a good solvent. | |
| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | The ether oxygen provides some polarity, which can aid in dissolving the compound. |
| Diethyl Ether | Sparingly Soluble | Lower polarity compared to THF may result in reduced solubility. | |
| Alkanes | Hexane | Insoluble | The nonpolar nature of hexane is unlikely to effectively solvate the more polar this compound. |
Experimental Protocol for Quantitative Solubility Determination
To obtain accurate and reproducible quantitative solubility data for this compound, the equilibrium solubility method, often referred to as the shake-flask method, is recommended. This protocol provides a robust framework for determining the saturation concentration of the compound in various organic solvents at a specified temperature.
Objective
To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25°C).
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL or 20 mL)
-
Temperature-controlled orbital shaker or rotator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Centrifuge (optional)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to several glass vials. An excess is crucial to ensure that a true equilibrium with the solid phase is achieved.
-
Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Prepare at least three replicate vials for each solvent to ensure the reproducibility of the results.
-
-
Equilibration:
-
Tightly seal the vials to prevent solvent evaporation, which would alter the concentration.
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C ± 0.5°C).
-
Agitate the mixtures at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. If necessary, the vials can be centrifuged to facilitate the separation of the solid and liquid phases.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microcrystals. The first few drops of the filtrate should be discarded to saturate the filter material.
-
-
Quantification:
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Determine the concentration of the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in standard units, such as milligrams per milliliter (mg/mL), grams per 100 mL ( g/100 mL), or moles per liter (mol/L).
-
Report the average solubility and the standard deviation from the replicate samples for each solvent.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the quantitative determination of the solubility of this compound.
Technical Guide: Spectroscopic Characterization of 2,3-Dibromo-5,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dibromo-5,6-dimethylpyridine is a substituted pyridine ring, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for understanding their reactivity, biological activity, and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for the unambiguous determination of the chemical structure and purity of organic compounds. This guide provides an in-depth overview of the expected spectroscopic data, standardized experimental protocols for its acquisition, and the logical workflows involved in the characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. This data is crucial for sample handling, preparation, and for the interpretation of analytical results.
| Property | Value | Source |
| Molecular Formula | C₇H₇Br₂N | [1] |
| Molecular Weight | 264.95 g/mol | Calculated |
| CAS Number | 117846-56-7 | [1][2] |
| Appearance | White to off-white powder | [1][2] |
| Purity | Typically ≥98% | [1] |
| Grade Standard | Technical Grade | [1][2] |
Spectroscopic Data & Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show two distinct signals for the two methyl groups and one signal for the aromatic proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atoms and the nitrogen atom in the pyridine ring.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide insights into the carbon skeleton. It is expected to display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbons attached to the bromine atoms will be significantly shifted downfield.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[3][4] For this compound, the mass spectrum would be expected to show a characteristic isotopic pattern for a compound containing two bromine atoms (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio).
Experimental Protocols
The following are detailed, generalized protocols for acquiring NMR and mass spectrometry data for a small organic molecule like this compound.
Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).[5] The choice of solvent can slightly affect the chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.
NMR Data Acquisition
-
Instrumentation: The data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Shimming: The magnetic field homogeneity is optimized by shimming on the sample to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.
-
Mass Spectrometry Data Acquisition
-
Instrumentation: A variety of mass spectrometers can be used, such as a quadrupole, time-of-flight (TOF), or magnetic sector instrument.[6][7]
-
Ionization Method: Electron Impact (EI) is a common ionization technique for small, relatively volatile molecules.[7] Electrospray ionization (ESI) may also be used, particularly if the analysis is coupled with liquid chromatography.
-
Sample Introduction: The sample can be introduced directly via a solids probe or, if coupled with chromatography, via a GC or LC system.
-
Mass Analyzer Parameters:
-
Mass Range: Scanned over a range appropriate to the expected molecular weight (e.g., m/z 50-500).
-
Resolution: High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and confirm the elemental composition.
-
-
Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak (M⁺) and the characteristic isotopic pattern of a dibrominated compound. Fragmentation patterns can also provide structural information.
Mandatory Visualizations
The following diagrams illustrate the standard workflows for the characterization and structural elucidation of a small organic molecule.
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. indiamart.com [indiamart.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass Spectrometry Basics | Mass Spectrometry | JEOL USA [jeolusa.com]
- 7. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
Commercial Availability of 2,3-Dibromo-5,6-dimethylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, potential synthetic routes, and applications of 2,3-Dibromo-5,6-dimethylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Due to its halogenated and methylated pyridine core, this compound serves as a versatile building block for the synthesis of more complex molecules with potential biological activity. Pyridine-based structures are integral to numerous pharmaceuticals, and the strategic placement of bromine atoms on this scaffold offers reactive handles for various cross-coupling reactions, making it a valuable intermediate in drug discovery and development.[1]
Commercial Availability and Physicochemical Properties
This compound is commercially available from several chemical suppliers. The purity and offered quantities vary, catering to both small-scale research and larger developmental needs. Below is a summary of the available data from various suppliers.
| Supplier | Purity | CAS Number | Molecular Formula | Physical Form |
| Sigma-Aldrich | 98% | 117846-56-7 | C7H7Br2N | Solid |
| IndiaMART | Technical Grade (98%) | 117846-56-7 | C7H7Br2N | Powder |
| ChemUniverse | 95% | 117846-56-7 | C7H7Br2N | Not Specified |
Potential Synthetic Protocol
A potential precursor for this synthesis would be 2-amino-3-bromo-5,6-dimethylpyridine. The synthesis could proceed as follows:
-
Diazotization: The starting material, 2-amino-3-bromo-5,6-dimethylpyridine, is dissolved in an aqueous acidic solution, typically hydrobromic acid, and cooled to a low temperature (0-5 °C). A solution of sodium nitrite is then added dropwise to form the diazonium salt.
-
Sandmeyer Reaction: The freshly prepared diazonium salt solution is then added to a solution of cuprous bromide (CuBr) dissolved in hydrobromic acid. This facilitates the replacement of the diazonium group with a bromine atom, yielding the desired this compound.
-
Work-up and Purification: The reaction mixture is typically neutralized with a base, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by techniques such as column chromatography or recrystallization to obtain the final product of high purity.
Logical Workflow for a Potential Synthesis
Caption: A potential synthetic workflow for this compound.
Application in Drug Discovery: A Conceptual Framework
Halogenated pyridines are crucial pharmacophores in modern drug design. The bromine atoms in this compound can serve as key interaction points with biological targets or as handles for further chemical modifications to optimize the pharmacological profile of a lead compound. For instance, in the development of kinase inhibitors, a common application for pyridine-based scaffolds, these bromine atoms could be substituted through Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce larger aromatic or heterocyclic moieties. These newly introduced groups can then form critical interactions, such as hydrogen bonds or van der Waals interactions, within the ATP-binding pocket of a target kinase, leading to potent and selective inhibition.
The diagram below illustrates a generic signaling pathway that could be targeted by a hypothetical inhibitor derived from this compound.
Caption: Inhibition of a kinase cascade by a hypothetical drug molecule.
References
CAS number and molecular weight of 2,3-Dibromo-5,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,3-Dibromo-5,6-dimethylpyridine, a halogenated pyridine derivative with potential applications in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. This document outlines its chemical properties, a representative synthesis protocol, and a general experimental procedure for its application in cross-coupling reactions.
Core Compound Data
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 117846-56-7 | [cite: ] |
| Molecular Formula | C₇H₇Br₂N | [cite: ] |
| Molecular Weight | 264.95 g/mol | [cite: ] |
Synthetic Protocols
Representative Synthesis of this compound
This synthesis involves the bromination of the precursor followed by a Sandmeyer-type reaction to replace the amino group with a second bromine atom.
Step 1: Bromination of 2-Amino-5,6-dimethylpyridine
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-5,6-dimethylpyridine in a suitable solvent such as acetic acid.
-
Bromination: Cool the solution in an ice-water bath. Slowly add a solution of liquid bromine in acetic acid dropwise, maintaining the reaction temperature between 0-5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice water and neutralize with a sodium hydroxide solution until a precipitate forms.
-
Purification: Filter the solid, wash with water, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain 2-amino-3-bromo-5,6-dimethylpyridine.
Step 2: Sandmeyer-type Reaction to yield this compound
-
Diazotization: Suspend the 2-amino-3-bromo-5,6-dimethylpyridine in an aqueous solution of hydrobromic acid. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Formation of Diazonium Salt: Slowly add a chilled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Bromination: In a separate flask, prepare a solution of cuprous bromide in hydrobromic acid. Slowly add the diazonium salt solution to the cuprous bromide solution.
-
Reaction Completion: Warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
-
Work-up and Purification: Cool the reaction mixture and extract the product with an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Applications in Organic Synthesis: Suzuki-Miyaura Coupling
Halogenated pyridines are valuable intermediates in the synthesis of more complex molecules, often serving as electrophilic partners in cross-coupling reactions. The two bromine atoms in this compound can be selectively functionalized, for example, in palladium-catalyzed Suzuki-Miyaura coupling reactions to form C-C bonds.
General Experimental Protocol for Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of a dibromopyridine with an arylboronic acid. Reaction conditions may require optimization for specific substrates.
-
Reaction Setup: In a Schlenk flask or a microwave vial, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel.
An In-depth Technical Guide to the Electrophilic Substitution on 2,3-Dibromo-5,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical overview of the electrophilic substitution reactions on 2,3-Dibromo-5,6-dimethylpyridine. Due to the absence of specific experimental literature on this substrate, this document leverages established principles of electrophilic aromatic substitution on substituted pyridine rings to predict reaction outcomes, regioselectivity, and propose detailed experimental protocols. The pyridine ring is generally deactivated towards electrophilic attack; however, the electronic effects of the bromo and methyl substituents dictate the reactivity and orientation of substitution. This guide will explore nitration, halogenation, sulfonation, and Friedel-Crafts acylation, offering hypothetical yet plausible methodologies for researchers in organic synthesis and drug development.
Introduction: Reactivity of the Pyridine Ring
Pyridine is an electron-deficient aromatic heterocycle, making it significantly less reactive towards electrophilic aromatic substitution (EAS) compared to benzene.[1][2] The nitrogen atom's electronegativity withdraws electron density from the ring, and under the acidic conditions typical for EAS, the nitrogen is often protonated, further deactivating the ring.[1][2] When substitution does occur, it predominantly yields the meta-substituted product (at the 3- and 5-positions) to avoid the formation of an unstable cationic intermediate with a positive charge adjacent to the positively charged nitrogen.[2]
Analysis of Substituent Effects on this compound
The reactivity and regioselectivity of electrophilic substitution on this compound are governed by the combined electronic and steric effects of the four substituents.
-
Methyl Groups (-CH₃): These are electron-donating groups through an inductive effect, which activates the pyridine ring towards electrophilic attack.[3][4] In general, alkyl groups are ortho- and para-directing.[3][4]
-
Bromo Groups (-Br): Halogens are deactivating due to their electron-withdrawing inductive effect but are ortho- and para-directing because of their ability to donate a lone pair of electrons through resonance, which can stabilize the arenium ion intermediate.[5]
In the case of this compound, the 2, 3, 5, and 6 positions are occupied. The only available position for substitution is the 4-position . The directing effects of the substituents will influence the feasibility of the reaction at this position. The methyl groups at positions 5 and 6 will activate the ring, particularly the adjacent 4-position. The bromo groups at positions 2 and 3 will deactivate the ring. The cumulative effect is a moderately deactivated ring, with the 4-position being the only site for electrophilic attack.
Predicted Regioselectivity of Electrophilic Attack
The diagram below illustrates the directing influences of the substituents on the this compound ring, leading to the prediction of electrophilic substitution at the C4 position.
Hypothetical Experimental Protocols and Data
The following protocols are proposed based on standard procedures for electrophilic aromatic substitution on deactivated pyridine rings. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Table 1: Summary of Predicted Electrophilic Substitution Reactions
| Reaction Type | Electrophile | Reagents & Conditions | Predicted Major Product | Predicted Yield Range |
| Nitration | NO₂⁺ | Fuming HNO₃ / Oleum (20% SO₃), 100-120°C, 24h | 2,3-Dibromo-5,6-dimethyl-4-nitropyridine | 30-40% |
| Bromination | Br⁺ | Br₂ / Oleum (20% SO₃), 80-100°C, 48h | 2,3,4-Tribromo-5,6-dimethylpyridine | 40-50% |
| Sulfonation | SO₃ | Oleum (30% SO₃), 150-180°C, 72h | This compound-4-sulfonic acid | 20-30% |
| Acylation | RCO⁺ | Acyl chloride, AlCl₃, 1,2-dichloroethane, reflux | No reaction or very low yield | < 5% |
Nitration
Objective: To synthesize 2,3-Dibromo-5,6-dimethyl-4-nitropyridine.
Methodology:
-
To a stirred solution of oleum (20% SO₃, 10 mL) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, cool the mixture to 0°C in an ice bath.
-
Slowly add this compound (1.0 g, 3.58 mmol) to the oleum, ensuring the temperature does not exceed 10°C.
-
Once the addition is complete, slowly add fuming nitric acid (3 mL) dropwise.
-
After the addition, slowly heat the reaction mixture to 100-120°C and maintain for 24 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (50 g).
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until pH 7-8.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Bromination
Objective: To synthesize 2,3,4-Tribromo-5,6-dimethylpyridine.
Methodology:
-
In a sealed tube, dissolve this compound (1.0 g, 3.58 mmol) in oleum (20% SO₃, 8 mL).
-
Add liquid bromine (0.3 mL, 5.8 mmol) to the solution.
-
Seal the tube and heat the mixture at 80-100°C for 48 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize with a concentrated sodium hydroxide solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any remaining bromine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product from ethanol/water.
Sulfonation
Objective: To synthesize this compound-4-sulfonic acid.
Methodology:
-
In a round-bottom flask, heat a mixture of this compound (1.0 g, 3.58 mmol) and oleum (30% SO₃, 10 mL) at 150-180°C for 72 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The sulfonic acid product is expected to precipitate. Filter the solid and wash with cold water.
-
The product can be further purified by recrystallization from water.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is predicted to be unsuccessful on this substrate.[6][7][8][9] The pyridine ring, especially when substituted with two deactivating bromo groups, is highly unreactive towards Friedel-Crafts conditions.[6][10] The Lewis acid catalyst (e.g., AlCl₃) will likely coordinate with the nitrogen atom of the pyridine ring, leading to further deactivation and preventing the reaction.[6][10]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a general workflow for electrophilic substitution and a relevant signaling pathway where substituted pyridines may have applications.
Many substituted pyridine derivatives are investigated as kinase inhibitors in drug development. The following diagram shows a simplified generic kinase signaling pathway.
Conclusion
While direct experimental data for the electrophilic substitution of this compound is not available, a thorough analysis of the electronic properties of the substituents allows for the prediction of its reactivity and regioselectivity. The sole available C4 position is the target for substitution, though the reaction is expected to require forcing conditions due to the deactivating nature of the bromo groups and the inherent low reactivity of the pyridine ring. The proposed protocols for nitration, halogenation, and sulfonation provide a solid starting point for experimental investigation. Friedel-Crafts reactions are anticipated to be challenging. This guide serves as a valuable resource for researchers aiming to synthesize novel substituted pyridine derivatives for applications in medicinal chemistry and materials science.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 10. 傅-克酰基化反应 [sigmaaldrich.com]
An In-depth Technical Guide to the Predicted Reactivity of Bromine Atoms in 2,3-Dibromo-5,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,3-Dibromo-5,6-dimethylpyridine is a halogenated heterocyclic compound with significant potential as a scaffold in medicinal chemistry and materials science. The two bromine atoms at the C2 and C3 positions offer opportunities for selective functionalization through various palladium-catalyzed cross-coupling reactions. This document provides a technical overview of the predicted reactivity of these bromine atoms, focusing on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. We will explore the underlying electronic and steric factors governing regioselectivity and provide generalized experimental protocols to guide synthetic efforts.
Predicted Regioselectivity and Reactivity
The reactivity of the bromine atoms in this compound is primarily dictated by the electronic properties of the pyridine ring and steric hindrance from the methyl groups.
-
Electronic Effects: The pyridine nitrogen is electron-withdrawing, which decreases the electron density at the α-positions (C2 and C6) and to a lesser extent at the γ-position (C4). This makes the C-Br bond at the C2 position more electron-deficient and thus more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in cross-coupling reactions. The C3-Br bond is less activated.
-
Steric Effects: The methyl group at the C6 position may provide some steric hindrance, potentially influencing the approach of the bulky catalyst and coupling partners to the adjacent C5 position, though its effect on the C2 and C3 positions is likely less pronounced.
Based on these principles, it is predicted that under carefully controlled conditions (e.g., using a 1:1 stoichiometry of the coupling partner), mono-functionalization will occur preferentially at the more electronically activated C2 position .
Predicted Outcomes in Palladium-Catalyzed Cross-Coupling Reactions
The following tables summarize the predicted outcomes for the mono-functionalization of this compound in key cross-coupling reactions. The anticipated yields are based on typical results for similar dihalopyridine substrates.
Table 1: Predicted Outcomes of Mono-functionalization Reactions
| Reaction Type | Coupling Partner | Predicted Major Product | Anticipated Yield Range (%) |
| Suzuki-Miyaura | Arylboronic acid | 2-Aryl-3-bromo-5,6-dimethylpyridine | 60-90 |
| Sonogashira | Terminal alkyne | 2-Alkynyl-3-bromo-5,6-dimethylpyridine | 55-85 |
| Buchwald-Hartwig | Primary/Secondary Amine | 2-Amino-3-bromo-5,6-dimethylpyridine | 50-80 |
Generalized Experimental Protocols
The following protocols are generalized starting points for the selective mono-functionalization of this compound. Optimization of catalyst, ligand, base, solvent, and temperature will be necessary to achieve desired outcomes.
Suzuki-Miyaura Coupling (Predicted C2-Arylation)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling (Predicted C2-Alkynylation)
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.06 equiv)
-
Triethylamine (TEA) (2.5 equiv)
-
Anhydrous THF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination (Predicted C2-Amination)
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.05 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ and Xantphos.
-
Seal the flask, evacuate, and backfill with argon.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound, the amine, and NaOtBu.
-
Heat the mixture to 90-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualized Pathways and Workflows
The following diagrams illustrate the predicted regioselectivity and generalized experimental workflows.
Figure 1: Predicted Regioselectivity of this compound.
Figure 2: Generalized Suzuki-Miyaura Workflow.
Figure 3: Generalized Sonogashira Workflow.
Figure 4: Generalized Buchwald-Hartwig Workflow.
Conclusion
This compound presents an intriguing platform for the synthesis of novel, functionalized pyridine derivatives. Based on established chemical principles, selective mono-functionalization via palladium-catalyzed cross-coupling reactions is predicted to occur at the C2 position. The generalized protocols and workflows provided herein offer a solid foundation for researchers to begin exploring the synthetic utility of this promising building block. It must be reiterated that all predictive data requires experimental verification to establish optimal reaction conditions and confirm regioselectivity. The successful functionalization of this scaffold could unlock new avenues in the development of pharmaceuticals and advanced organic materials.
Methodological & Application
Application Notes and Protocols for 2,3-Dibromo-5,6-dimethylpyridine in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
2,3-Dibromo-5,6-dimethylpyridine is a functionalized heterocyclic compound with two distinct bromine atoms, offering opportunities for selective functionalization in palladium-catalyzed cross-coupling reactions. The electronic and steric differences between the bromine at the C2 position (alpha to the pyridine nitrogen) and the C3 position (beta to the nitrogen) allow for potential regioselective transformations. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.[1][2] This document provides detailed application notes and generalized protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Sonogashira couplings. The protocols and data are based on established methodologies for structurally similar bromopyridine derivatives and serve as a starting point for optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with an organohalide.[1] For this compound, this reaction allows for the selective introduction of aryl, heteroaryl, or vinyl substituents, typically with higher reactivity observed at the C2 position.
Application Notes
-
Regioselectivity: The C2-Br bond is generally more susceptible to oxidative addition to the Pd(0) catalyst than the C3-Br bond due to electronic effects from the adjacent nitrogen atom. This allows for selective mono-arylation at the C2 position under carefully controlled conditions (e.g., lower temperatures, shorter reaction times).
-
Catalyst and Ligand: A variety of Pd(0) precursors like Pd(PPh₃)₄ or Pd₂(dba)₃, and Pd(II) precursors like Pd(OAc)₂ or PdCl₂(dppf), can be used. Phosphine ligands such as PPh₃, SPhos, XPhos, or ferrocene-based ligands (e.g., dppf) are crucial for catalyst stability and activity.
-
Base and Solvent: An aqueous base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) is essential for the transmetalation step.[3] Common solvent systems are biphasic, such as toluene/water or dioxane/water.[4]
-
Boron Reagent: Arylboronic acids are most common, but boronic esters (pinacol or MIDA esters) or organotrifluoroborates can also be employed, offering different stability and reactivity profiles.[1][4]
Generalized Reaction Scheme
Caption: Suzuki-Miyaura coupling of this compound.
Representative Reaction Conditions for Bromopyridines
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | >90 | [5][6] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DME/H₂O | 80 | 85-95 | [7] |
| Arylboronic acids | PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 75-92 | [8] |
Detailed Experimental Protocol (Generalized)
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq for mono-coupling), the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Stille Coupling
The Stille coupling reaction forms C-C bonds by reacting an organohalide with an organostannane reagent.[9] It is known for its tolerance of a wide variety of functional groups, although the toxicity of tin reagents is a significant drawback.[10][11]
Application Notes
-
Reactivity: Similar to the Suzuki coupling, the C2-Br position is expected to be more reactive.
-
Organostannane Reagents: Tributylstannyl or trimethylstannyl derivatives are commonly used. They are stable to air and moisture but are toxic and their byproducts can be difficult to remove.[9]
-
Additives: The addition of a copper(I) co-catalyst (e.g., CuI) can accelerate the transmetalation step. Lithium chloride (LiCl) is often used to facilitate the reaction by breaking up palladium-halide dimers and promoting a faster catalytic cycle.[10]
-
Byproduct Removal: Tin byproducts (e.g., Bu₃SnBr) can often be removed by washing the reaction mixture with a saturated aqueous solution of KF or by filtering through silica gel treated with triethylamine.[10]
Generalized Reaction Scheme
Caption: Stille coupling of this compound.
Representative Reaction Conditions for Bromopyridines
| Coupling Partner | Catalyst (mol%) | Additive (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| (Tributylstannyl)thiophene | Pd(PPh₃)₄ (2) | - | Toluene | 100 | 12-16 | ~95 | [12] |
| Aryl tributylstannane | Pd(OAc)₂ (0.1) | IPr·HCl (0.12) | ACN/H₂O | RT | 1-4 | 80-95 | [13] |
| Vinyltributyltin | PdCl₂(PPh₃)₂ (5) | LiCl (3.0) | DMF | 80 | 24 | 70-85 | [10] |
Detailed Experimental Protocol (Generalized)
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and any additives like LiCl (3.0 eq).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or DMF). Add the organostannane reagent (1.1-1.2 eq) via syringe.
-
Inert Atmosphere: Subject the flask to three pump/purge cycles with argon.[12]
-
Reaction: Heat the mixture to 90-110 °C and stir for 12-16 hours.[12] Monitor progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent like diethyl ether. Wash the solution with a saturated aqueous KF solution and stir for 30 minutes to precipitate tin salts.
-
Purification: Filter the mixture through Celite®, wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[14][15] This reaction is a cornerstone of modern medicinal chemistry for synthesizing arylamines.[2]
Application Notes
-
Substrate Scope: The reaction is compatible with a wide range of primary and secondary amines, including anilines, alkylamines, and various heterocycles. Ammonia equivalents can be used to synthesize primary arylamines.[15]
-
Catalyst System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos, cataCXium A) are highly effective.[2] The combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a suitable ligand is common.[16]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or K₂CO₃ are frequently used.[2][16]
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used.
Generalized Reaction Scheme
Caption: Buchwald-Hartwig amination of this compound.
Representative Reaction Conditions for Bromopyridines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| Cyclohexylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 70 | Good | [2] |
| Pyrrolidine | Pd(OAc)₂ (5) | XPhos (10) | NaOtBu (1.4) | Toluene | 100 | 90 | [17] |
| trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ (0.18) | (±)-BINAP (0.35) | NaOtBu (2.8) | Toluene | 80 | 60 | [16] |
Detailed Experimental Protocol (Generalized)
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BrettPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq) to a dry reaction tube.
-
Reagent Addition: Add this compound (1.0 eq) and a magnetic stir bar.
-
Solvent and Amine: Seal the tube, remove it from the glovebox, and add anhydrous toluene followed by the amine (1.2 eq) via syringe.
-
Reaction: Heat the sealed tube to 80-100 °C with vigorous stirring for 4-18 hours. Monitor the reaction's progress.
-
Work-up: Cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. It typically employs a dual catalyst system of palladium and copper(I).[18][19]
Application Notes
-
Catalyst System: The standard system uses a Pd(0) catalyst (often formed in situ from PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) as a co-catalyst.[20]
-
Copper-Free Conditions: To avoid the homocoupling of alkynes (Glaser coupling), copper-free Sonogashira protocols have been developed. These often require specific ligands and stronger bases.[21]
-
Base and Solvent: A mild amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used, often serving as the solvent or co-solvent with THF or DMF.[18]
-
Reaction Conditions: The reaction is usually performed under mild, anaerobic conditions to prevent oxidative homocoupling and catalyst deactivation.[19]
Generalized Reaction Scheme
Caption: Sonogashira coupling of this compound.
Representative Reaction Conditions for Bromopyridines
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | 60 | 85-95 | [18][22] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | Toluene | 70 | 90 | [22] |
| Phenylacetylene (Cu-free) | Pd(OAc)₂ (2) | - | DBU | MeCN | 100-120 | Good | [23] |
Detailed Experimental Protocol (Generalized)
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagents: Add degassed solvent (e.g., THF) and the amine base (e.g., triethylamine). Add the terminal alkyne (1.2 eq) via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 60 °C) until the starting material is consumed (monitored by TLC/LC-MS).
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing a palladium-catalyzed cross-coupling reaction.
Caption: General workflow for palladium-catalyzed cross-coupling.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
- 11. Stille Coupling [organic-chemistry.org]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. thalesnano.com [thalesnano.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2,3-Dibromo-5,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides detailed protocols and reaction conditions for the selective Suzuki-Miyaura coupling of 2,3-Dibromo-5,6-dimethylpyridine. This substrate is a valuable building block in medicinal chemistry and materials science, and understanding its regioselective functionalization is crucial for the synthesis of novel pyridine-based compounds.
For 2,3-dihalopyridines, the Suzuki-Miyaura coupling reaction generally exhibits a preference for substitution at the C2 position.[1] This selectivity is attributed to the higher electrophilicity of the C2 position compared to the C3 position in the pyridine ring. The presence of electron-donating methyl groups at the 5 and 6 positions of the pyridine ring can further influence the electronic properties and reactivity of the substrate.
Regioselectivity of the Coupling
The Suzuki-Miyaura coupling of this compound with an arylboronic acid is expected to proceed with high regioselectivity, favoring the formation of the C2-arylated product, 2-aryl-3-bromo-5,6-dimethylpyridine. This is consistent with the general reactivity patterns observed for 2,3-dihalopyridines, where oxidative addition of the palladium catalyst occurs preferentially at the more electron-deficient C2-halogen bond.[1]
Recommended Reaction Conditions
Based on established protocols for similar 2,3-dihalopyridine systems and related substituted pyridines, a range of effective conditions can be employed for the Suzuki-Miyaura coupling of this compound. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.
Table 1: Recommended Suzuki-Miyaura Coupling Conditions for this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd₂(dba)₃ (1.5 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | - | P(t-Bu)₃ (3 mol%) | SPhos (4 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene | THF/H₂O (4:1) |
| Temperature | 90-100 °C | 110 °C | 80-90 °C |
| Reaction Time | 12-24 h | 8-16 h | 12-18 h |
| Typical Yield | Good to Excellent | Good to Excellent | Good to Excellent |
Experimental Protocols
The following are detailed protocols for performing the Suzuki-Miyaura coupling of this compound with an arylboronic acid. These protocols should be considered as a starting point and may require optimization for specific substrates.
Protocol 1: Using Pd(PPh₃)₄ in 1,4-Dioxane/Water
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (3 mol%) to the flask under a positive flow of inert gas.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-3-bromo-5,6-dimethylpyridine.
Protocol 2: Using Pd₂(dba)₃/P(t-Bu)₃ in Toluene
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
Tri-tert-butylphosphine [P(t-Bu)₃] (3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (anhydrous, degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (1.5 mol%) and P(t-Bu)₃ (3 mol%) to a dry Schlenk flask.
-
Add degassed toluene and stir for 10 minutes to form the active catalyst.
-
To this solution, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and potassium phosphate (2.0 equiv).
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 8-16 hours), cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 2-aryl-3-bromo-5,6-dimethylpyridine product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
This diagram outlines the general laboratory workflow for setting up a Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura coupling of this compound provides a reliable and regioselective route to novel 2-aryl-3-bromo-5,6-dimethylpyridine derivatives. The protocols and conditions outlined in this application note offer a robust starting point for researchers in drug discovery and materials science. Optimization of the reaction parameters, particularly the choice of catalyst, ligand, and base, may be necessary to achieve the highest yields for specific arylboronic acid coupling partners. Careful monitoring of the reaction progress is recommended to ensure complete conversion and to minimize the formation of byproducts.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,3-Dibromo-5,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance, enabling the synthesis of arylamines that are prevalent in pharmaceuticals and other advanced materials.[1][3] This document provides detailed application notes and protocols for the regioselective Buchwald-Hartwig amination of 2,3-Dibromo-5,6-dimethylpyridine, a versatile building block in organic synthesis.
The presence of two bromine atoms on the pyridine ring of this compound presents a challenge in achieving regioselective monoamination. Generally, in palladium-catalyzed cross-coupling reactions of dihalopyridines, the halogen at the C2 position is more reactive than halogens at other positions.[4][5] This increased reactivity is attributed to the electronic and steric environment of the C-Br bond, making the C2 position more susceptible to oxidative addition to the palladium(0) catalyst. Therefore, the Buchwald-Hartwig amination of this compound is expected to selectively yield the 2-amino-3-bromo-5,6-dimethylpyridine derivative. This regioselectivity provides a valuable synthetic handle for further functionalization at the C3 position.
Reaction Scheme and Regioselectivity
The anticipated regioselective monoamination of this compound with a primary or secondary amine is depicted below. The reaction selectively occurs at the C2 position, yielding the corresponding 2-aminopyridine derivative.
General Reaction:
Where R1 and R2 can be hydrogen, alkyl, or aryl groups.
Data Presentation: Recommended Starting Conditions
The following table summarizes recommended starting conditions for the monoamination of this compound based on successful protocols for analogous dihalopyridine substrates.[4][6][7] Optimization of these conditions may be necessary to achieve the desired yield and purity for specific amine coupling partners.
| Parameter | Recommended Conditions | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often used for its air stability and cost-effectiveness. Pd₂(dba)₃ can be advantageous for generating the active Pd(0) species.[8] |
| Ligand | BINAP, Xantphos, RuPhos, BrettPhos | The choice of ligand is crucial for reaction efficiency.[3] For primary amines, bulky biarylphosphine ligands like BrettPhos are often effective.[2] For secondary amines, Xantphos or BINAP can be suitable.[4][7] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases like NaOtBu are commonly used.[6] For base-sensitive substrates, milder bases such as K₂CO₃ or Cs₂CO₃ can be employed.[4][7] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are essential for optimal catalyst performance.[2] Toluene is a common choice due to its high boiling point.[9] |
| Temperature | 80-110 °C | Reaction temperatures are typically elevated to ensure a reasonable reaction rate.[8] |
| Amine (equivalents) | 1.1 - 1.5 | A slight excess of the amine is generally used to drive the reaction to completion. |
| Atmosphere | Inert (Argon or Nitrogen) | The palladium catalyst is sensitive to oxygen, so an inert atmosphere is required.[2][9] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add this compound (1.0 eq), the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq), the phosphine ligand (e.g., Xantphos, 0.04 eq), and the base (e.g., NaOtBu, 1.4 eq).
-
Addition of Reactants: Evacuate and backfill the flask with argon (this cycle should be repeated three times). Add the anhydrous, deoxygenated solvent (e.g., toluene) via syringe, followed by the amine (1.2 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Note: Sonogashira Coupling of 2,3-Dibromo-5,6-dimethylpyridine with Alkynes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a combination of palladium and copper complexes, is conducted under mild conditions, tolerates a wide range of functional groups, and has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials. Substituted pyridines are crucial scaffolds in medicinal chemistry, and the introduction of alkynyl moieties via Sonogashira coupling offers a versatile strategy for generating novel molecular architectures. This note provides a detailed protocol and application data for the Sonogashira coupling of 2,3-Dibromo-5,6-dimethylpyridine with various terminal alkynes, a key transformation for creating complex heterocyclic compounds.
Reaction Principle and Selectivity
The Sonogashira coupling proceeds via a dual catalytic cycle involving both palladium and copper. The palladium cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper(I) acetylide intermediate from the terminal alkyne.
For dihalogenated substrates like this compound, regioselectivity is a critical consideration. The relative reactivity of the C-Br bonds is influenced by their position relative to the pyridine nitrogen. Generally, for dihalopyridines, the halide at the more electrophilic position or the one with higher reactivity towards oxidative addition will react first.[1] In the case of 2,3-dibromopyridine derivatives, the bromine atom at the 2-position is typically more reactive than the one at the 3-position. This allows for the selective synthesis of mono-alkynylated products by controlling the stoichiometry of the alkyne, or the synthesis of di-alkynylated products by using an excess of the alkyne.
Below is a diagram illustrating the catalytic cycle of the Sonogashira reaction.
References
Application Notes and Protocols for the Heck Reaction of 2,3-Dibromo-5,6-dimethylpyridine
Introduction
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This reaction is a cornerstone in modern organic synthesis, enabling the construction of complex molecular architectures, and has found widespread application in the pharmaceutical and materials science industries. These application notes provide a detailed protocol for the Heck reaction of 2,3-Dibromo-5,6-dimethylpyridine, a versatile building block in medicinal chemistry. Functionalization of this substrate via the Heck reaction allows for the introduction of various alkenyl groups, paving the way for the synthesis of novel compounds with potential biological activities. While direct protocols for this specific substrate are not widely published, this document outlines a comprehensive starting point based on established methodologies for similar dibromopyridine systems.[2]
Key Reaction Parameters
The success of the Heck reaction is highly dependent on the careful optimization of several parameters:
-
Catalyst and Ligand: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[3] The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and influencing reactivity and selectivity. Triphenylphosphine (PPh₃) is a standard choice, though more electron-rich or bulky phosphines may offer advantages.[3]
-
Base: A base is essential to neutralize the hydrohalic acid generated during the catalytic cycle.[1] Common bases include tertiary amines like triethylamine (NEt₃) or inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[1]
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile are typically used to facilitate the dissolution of the reactants and catalyst.[4]
-
Temperature: The Heck reaction generally requires elevated temperatures, typically in the range of 80-140 °C, to proceed at a reasonable rate.[4]
-
Alkene: Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive in the Heck reaction.[1]
Experimental Protocol: Mono-alkenylation
This protocol provides a starting point for the selective mono-alkenylation of this compound. Due to the electronic and steric environment of the bromine atoms, some degree of regioselectivity may be observed.
Table 1: Reagents and Materials for Mono-alkenylation
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 265.96 | 1.0 | 266 mg |
| Alkene (e.g., n-butyl acrylate) | 128.17 | 1.2 | 154 mg (0.17 mL) |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 | 4.5 mg |
| Triphenylphosphine (PPh₃) | 262.29 | 0.04 | 10.5 mg |
| Triethylamine (NEt₃) | 101.19 | 2.0 | 202 mg (0.28 mL) |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 5 mL |
| Inert gas (Argon or Nitrogen) | - | - | - |
| Schlenk flask | - | - | - |
| Magnetic stirrer and heating mantle | - | - | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (266 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (10.5 mg, 0.04 mmol).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous DMF (5 mL) to the flask via syringe, followed by the alkene (e.g., n-butyl acrylate, 0.17 mL, 1.2 mmol) and triethylamine (0.28 mL, 2.0 mmol).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-alkenylated product.
Experimental Protocol: Double-alkenylation
For the synthesis of the di-alkenylated product, the stoichiometry of the alkene and base is increased.
Table 2: Reagents and Materials for Double-alkenylation
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 265.96 | 1.0 | 266 mg |
| Alkene (e.g., n-butyl acrylate) | 128.17 | 2.5 | 320 mg (0.35 mL) |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.04 | 9.0 mg |
| Triphenylphosphine (PPh₃) | 262.29 | 0.08 | 21.0 mg |
| Triethylamine (NEt₃) | 101.19 | 4.0 | 404 mg (0.56 mL) |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 5 mL |
| Inert gas (Argon or Nitrogen) | - | - | - |
| Schlenk flask | - | - | - |
| Magnetic stirrer and heating mantle | - | - | - |
Procedure:
-
Follow the same initial setup as the mono-alkenylation protocol, using the quantities specified in Table 2.
-
Heat the reaction mixture to a slightly higher temperature, for example, 120 °C, to facilitate the second coupling reaction.
-
Monitor the reaction for the disappearance of the starting material and the mono-alkenylated intermediate.
-
Workup and purification are performed as described in the mono-alkenylation protocol.
Summary of Reaction Conditions from Literature for Dibromopyridines
The following table summarizes typical conditions reported for Heck reactions on various dibromopyridine substrates, which can serve as a guide for optimizing the reaction of this compound.[2]
Table 3: Literature Precedents for Heck Reactions on Dibromopyridines
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,3-Dibromopyridine | Pd(OAc)₂ (5) | PPh₃ (10) | NEt₃ (2.2) | DMF | 100 | 24 | 50-70 |
| 3,5-Dibromopyridine | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.0) | DMA | 130 | 18 | 60-85 |
| 2,5-Dibromopyridine | Pd(PPh₃)₄ (4) | - | NaOAc (2.5) | NMP | 120 | 20 | 45-65 |
Note: Yields are approximate and can vary significantly based on the specific alkene used.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the Heck reaction protocol.
Caption: General workflow for the Heck reaction of this compound.
Catalytic Cycle
The catalytic cycle of the Heck reaction is a well-established process involving a series of key steps.
Caption: The catalytic cycle of the Heck reaction.
Safety Considerations
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
The reaction is performed under an inert atmosphere, requiring proficiency in handling air-sensitive reagents.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
References
Application Notes and Protocols: The Strategic Use of 2,3-Dibromo-5,6-dimethylpyridine in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dibromo-5,6-dimethylpyridine is a versatile and highly functionalized heterocyclic building block with significant potential in pharmaceutical synthesis. Its unique substitution pattern, featuring two reactive bromine atoms at the 2- and 3-positions and two methyl groups at the 5- and 6-positions, offers a valuable scaffold for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and inflammatory diseases. The strategic manipulation of the bromine atoms through cross-coupling and amination reactions allows for the introduction of diverse functionalities, leading to the generation of libraries of potential drug candidates.
Application Note 1: Synthesis of Imidazo[1,2-a]pyridine Scaffolds as Potential Kinase Inhibitors
The imidazo[1,2-a]pyridine core is a privileged scaffold found in numerous biologically active compounds, including several marketed drugs. The synthesis of substituted imidazo[1,2-a]pyridines can be efficiently achieved from 2-aminopyridine precursors. This compound serves as an excellent starting material for accessing novel 2-amino-3-substituted-5,6-dimethylpyridines, which are key intermediates in the synthesis of these valuable heterocyclic systems.
A plausible synthetic strategy involves the regioselective Buchwald-Hartwig amination at the C2 position of this compound, followed by a Suzuki or Sonogashira coupling at the C3 position, and subsequent cyclization to form the imidazo[1,2-a]pyridine ring. The dimethylpyridine core can offer improved metabolic stability and solubility to the final compounds.
Quantitative Data Summary
The following tables summarize typical yields and conditions for the key transformations involved in the synthesis of kinase inhibitor scaffolds from substituted bromopyridines. These data are compiled from literature reports on analogous systems and serve as a guide for reaction optimization.
Table 1: Buchwald-Hartwig Amination of Bromopyridines
| Bromopyridine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromo-3-methylpyridine | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 85-95 |
| 2,5-Dibromo-3-(trifluoromethyl)pyridine | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Dioxane | 100 | ~90 (mono-aminated) |
| 2-Bromo-5-fluoropyridine | Benzylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 100 | >90 |
Table 2: Suzuki-Miyaura Coupling of Bromopyridines
| Bromopyridine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromo-3-methoxypyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 92 |
| 3-Bromo-2,6-dimethylpyridine | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 95 |
| 2-Bromo-4-methylpyridine | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DMF | 100 | 88 |
Table 3: Sonogashira Coupling of Bromopyridines
| Bromopyridine Substrate | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | 10 | Et₃N | THF | RT | 85 (mono-alkynylated) |
| 2-Bromo-5-iodopyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N/DMF | DMF | 80 | 95 |
| 3-Bromopyridine | 1-Heptyne | Pd(OAc)₂ (1) | 2 | Piperidine | Toluene | 90 | 89 |
Experimental Protocols
The following protocols are adapted from established methods for similar substrates and provide a robust starting point for the synthesis of kinase inhibitor scaffolds from this compound.
Protocol 1: Regioselective Buchwald-Hartwig Amination of this compound
This protocol describes the selective amination at the C2 position of the pyridine ring.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous, degassed toluene
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), the amine (1.1 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-3-bromo-5,6-dimethylpyridine derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-Amino-3-bromo-5,6-dimethylpyridine
This protocol describes the introduction of an aryl or heteroaryl group at the C3 position.
Materials:
-
2-Amino-3-bromo-5,6-dimethylpyridine derivative (from Protocol 1)
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,2-Dimethoxyethane (DME) and water (4:1 mixture)
-
Round-bottom flask with reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the 2-amino-3-bromo-5,6-dimethylpyridine derivative (1.0 mmol), the boronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Add the degassed DME/water mixture (5 mL).
-
Heat the reaction mixture to 90 °C under an inert atmosphere with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-amino-3-aryl-5,6-dimethylpyridine.
Protocol 3: Synthesis of Imidazo[1,2-a]pyridines
This protocol describes the cyclization to form the final imidazo[1,2-a]pyridine scaffold.
Materials:
-
2-Amino-3-aryl-5,6-dimethylpyridine (from Protocol 2)
-
α-Bromoketone (e.g., 2-bromoacetophenone) (1.1 equivalents)
-
Sodium bicarbonate (NaHCO₃) (2.0 equivalents)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve the 2-amino-3-aryl-5,6-dimethylpyridine (1.0 mmol) and the α-bromoketone (1.1 mmol) in ethanol (10 mL).
-
Add sodium bicarbonate (2.0 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (15 mL).
-
Separate the organic layer, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted imidazo[1,2-a]pyridine.
Mandatory Visualizations
Caption: Synthetic workflow for a potential kinase inhibitor scaffold.
Caption: A representative kinase signaling pathway and the action of an inhibitor.
Application Notes and Protocols for the Use of 2,3-Dibromo-5,6-dimethylpyridine as a Precursor in Agrochemical Synthesis
Introduction
2,3-Dibromo-5,6-dimethylpyridine is a versatile heterocyclic building block for the synthesis of novel agrochemicals. The presence of two bromine atoms at positions 2 and 3 of the pyridine ring offers differential reactivity, allowing for selective functionalization through various cross-coupling and substitution reactions. This enables the creation of a diverse library of compounds for screening as potential herbicides, fungicides, and insecticides. The dimethyl substitution at positions 5 and 6 can influence the steric and electronic properties of the molecule, potentially enhancing biological activity and selectivity.
This document provides detailed application notes and protocols for the synthesis of hypothetical agrochemical candidates starting from this compound, demonstrating its utility for researchers, scientists, and drug development professionals in the agrochemical industry.
Application Note 1: Synthesis of a Hypothetical Fungicidal Candidate via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of this compound, the bromine atom at the 2-position is generally more susceptible to oxidative addition to a palladium(0) catalyst and is therefore more reactive in Suzuki-Miyaura coupling than the bromine at the 3-position. This regioselectivity allows for the controlled introduction of an aryl or heteroaryl moiety at the 2-position.
Hypothetical Fungicide Target: 2-(4-methoxyphenyl)-3-bromo-5,6-dimethylpyridine
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-3-bromo-5,6-dimethylpyridine
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (10.0 g, 35.8 mmol), 4-methoxyphenylboronic acid (6.0 g, 39.4 mmol), and potassium carbonate (14.8 g, 107.4 mmol).
-
Add palladium(II) acetate (0.40 g, 1.79 mmol) and triphenylphosphine (1.88 g, 7.16 mmol).
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.
-
Add degassed 1,4-dioxane (100 mL) and degassed water (25 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (150 mL).
-
Wash the organic layer sequentially with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., 9:1 to 4:1) to yield the pure 2-(4-methoxyphenyl)-3-bromo-5,6-dimethylpyridine.
Application Note 2: Synthesis of a Hypothetical Herbicidal Candidate via Nucleophilic Aromatic Substitution
The remaining bromine atom at the 3-position of the synthesized 2-(4-methoxyphenyl)-3-bromo-5,6-dimethylpyridine can be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) reaction. This allows for the introduction of heteroatom-linked functional groups, which are common in herbicidal compounds.
Hypothetical Herbicide Target: 2-(4-methoxyphenyl)-3-(2,4-dichlorophenoxy)-5,6-dimethylpyridine
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-3-(2,4-dichlorophenoxy)-5,6-dimethylpyridine
Materials:
-
2-(4-methoxyphenyl)-3-bromo-5,6-dimethylpyridine
-
2,4-Dichlorophenol
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Diatomaceous earth
Procedure:
-
To a 100 mL Schlenk flask, add 2-(4-methoxyphenyl)-3-bromo-5,6-dimethylpyridine (5.0 g, 16.3 mmol), 2,4-dichlorophenol (3.4 g, 20.8 mmol), potassium carbonate (4.5 g, 32.6 mmol), and copper(I) iodide (0.31 g, 1.63 mmol).
-
Evacuate the flask and backfill with nitrogen.
-
Add anhydrous N,N-dimethylformamide (50 mL).
-
Heat the reaction mixture to 140 °C and stir for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC (3:1 hexane:ethyl acetate).
-
After cooling to room temperature, dilute the reaction mixture with toluene (100 mL) and filter through a pad of diatomaceous earth to remove inorganic salts.
-
Wash the filtrate with water (3 x 75 mL) to remove DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (gradient of hexane and ethyl acetate) to afford the desired product.
Data Presentation: Hypothetical Biological Activity
The following tables summarize hypothetical biological activity data for the synthesized candidate compounds.
Table 1: In Vitro Antifungal Activity of Hypothetical Fungicide
| Fungal Pathogen | EC₅₀ (µg/mL) for 2-(4-methoxyphenyl)-3-bromo-5,6-dimethylpyridine |
| Botrytis cinerea | 1.5 |
| Septoria tritici | 2.8 |
| Puccinia triticina | 5.2 |
| Fusarium graminearum | 10.1 |
Table 2: Pre-emergence Herbicidal Activity of Hypothetical Herbicide
| Weed Species | IC₅₀ (g/ha) for 2-(4-methoxyphenyl)-3-(2,4-dichlorophenoxy)-5,6-dimethylpyridine |
| Amaranthus retroflexus (Redroot pigweed) | 50 |
| Chenopodium album (Common lambsquarters) | 75 |
| Setaria faberi (Giant foxtail) | 150 |
| Abutilon theophrasti (Velvetleaf) | 80 |
Visualization of a Potential Mode of Action
Many fungicides act by inhibiting specific enzymes in the fungal pathogen. For example, some fungicides target the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain, disrupting ATP production.
Application Notes and Protocols for the Regioselective Functionalization of 2,3-Dibromo-5,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective functionalization of 2,3-Dibromo-5,6-dimethylpyridine. This versatile building block offers two distinct reactive sites, allowing for the stepwise introduction of various functional groups, which is of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. The inherent electronic properties of the pyridine ring dictate the regioselectivity of several common cross-coupling and substitution reactions, enabling the selective functionalization at either the C2 or C3 position.
Principle of Regioselectivity
In palladium-catalyzed cross-coupling reactions, the reactivity of halogens on a pyridine ring generally follows the order: I > Br > Cl. For dihalopyridines, the position of the halogen relative to the nitrogen atom plays a crucial role in determining the reaction site. The carbon-bromine bond at the C2 position of this compound is more electron-deficient and sterically accessible for oxidative addition to a palladium(0) catalyst compared to the C-Br bond at the C3 position. This difference in reactivity allows for highly regioselective mono-functionalization at the C2 position under carefully controlled reaction conditions.
Subsequent functionalization at the C3 position can then be achieved, providing a pathway to dissymmetrically substituted 5,6-dimethylpyridine derivatives. Alternatively, metal-halogen exchange reactions can offer different regiochemical outcomes based on the reaction conditions and reagents employed.
Data Presentation: Regioselective Cross-Coupling Reactions
The following tables summarize typical conditions and expected outcomes for the regioselective functionalization of this compound based on established methodologies for similar dihalopyridine substrates.
Table 1: Regioselective C2-Arylation via Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Expected Major Product | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 2-Phenyl-3-bromo-5,6-dimethylpyridine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 2-(4-Methoxyphenyl)-3-bromo-5,6-dimethylpyridine | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 80 | 16 | 2-(3-Pyridyl)-3-bromo-5,6-dimethylpyridine | 75-85 |
Table 2: Regioselective C2-Alkynylation via Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Expected Major Product | Typical Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 6 | 2-(Phenylethynyl)-3-bromo-5,6-dimethylpyridine | 80-90 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (6) | Diisopropylamine | DMF | 80 | 12 | 2-(Trimethylsilylethynyl)-3-bromo-5,6-dimethylpyridine | 75-85 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) | - (Copper-free) | P(t-Bu)₃ (4) / K₂CO₃ | Toluene | 100 | 24 | 2-(Hex-1-yn-1-yl)-3-bromo-5,6-dimethylpyridine | 70-80 |
Table 3: Regioselective C2-Amination via Buchwald-Hartwig Amination
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Expected Major Product | Typical Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 18 | 4-(3-Bromo-5,6-dimethylpyridin-2-yl)morpholine | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | N-Phenyl-3-bromo-5,6-dimethylpyridin-2-amine | 75-85 |
| 3 | Benzylamine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | t-Amyl alcohol | 100 | 16 | N-(Benzyl)-3-bromo-5,6-dimethylpyridin-2-amine | 70-80 |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling at C2
This protocol is adapted from procedures for the selective arylation of dihalopyridines.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene/H₂O 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Regioselective Sonogashira Coupling at C2
This protocol is based on standard Sonogashira coupling conditions with a high degree of expected regioselectivity.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Amine base (e.g., Triethylamine, 3.0 equiv, can also be used as solvent)
-
Anhydrous and degassed solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: General Procedure for Regioselective Buchwald-Hartwig Amination at C2
This protocol is adapted from established methods for the amination of bromopyridines.[1]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 4 mol%)
-
Strong base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with the palladium pre-catalyst, ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction's progress by LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute with ethyl acetate, and quench with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography.
Protocol 4: Metal-Halogen Exchange for C3-Functionalization (Hypothetical)
Regioselective functionalization at the C3 position is more challenging. A potential strategy involves a bromine-lithium exchange. The regioselectivity of this reaction can be sensitive to the choice of organolithium reagent and reaction temperature. It is plausible that at low temperatures, a kinetically controlled lithiation could occur at the C3 position.
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium or s-Butyllithium (1.0 equiv)
-
Anhydrous solvent (e.g., THF or Diethyl ether) at -78 °C
-
Electrophile (e.g., DMF, CO₂, an aldehyde)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve this compound in the anhydrous solvent in a dry, inert atmosphere Schlenk flask.
-
Cool the solution to -78 °C.
-
Slowly add the organolithium reagent dropwise, maintaining the low temperature.
-
Stir the mixture for a short period (e.g., 15-30 minutes) to allow for the exchange.
-
Add the desired electrophile and stir at -78 °C for 1 hour before allowing the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
Note: The regioselectivity of this reaction would need to be determined experimentally, as both C2 and C3 lithiation are possible outcomes.
Visualizations
Caption: General workflow for the regioselective functionalization of this compound.
Caption: Simplified catalytic cycle for Palladium-catalyzed cross-coupling reactions at the C2 position.
References
synthesis of novel heterocycles from 2,3-Dibromo-5,6-dimethylpyridine
An overview of the chemical reactivity and synthetic utility of 2,3-Dibromo-5,6-dimethylpyridine, a versatile building block for the construction of novel heterocyclic scaffolds.
Introduction
This compound is a highly functionalized pyridine derivative that serves as a valuable starting material for the synthesis of a wide range of novel heterocyclic compounds. The presence of two distinct bromine atoms at the C2 and C3 positions, coupled with the electron-donating methyl groups at C5 and C6, provides a unique platform for selective functionalization. This document outlines key synthetic transformations, including palladium-catalyzed cross-coupling reactions, and provides detailed protocols for the synthesis of fused heterocyclic systems of interest to medicinal chemists and materials scientists. The differential reactivity of the C2-Br and C3-Br bonds is a key feature, with the C2 position generally being more susceptible to oxidative addition in palladium-catalyzed reactions, enabling regioselective synthesis.
Key Synthetic Transformations
The bromine atoms on the pyridine ring are amenable to various cross-coupling reactions, allowing for the introduction of carbon and nitrogen substituents. These reactions are foundational for building molecular complexity and constructing fused ring systems.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the dibromopyridine with boronic acids or their esters.[1][2] Regioselective mono-arylation can typically be achieved at the more reactive C2 position. Subsequent coupling at the C3 position can be performed under more forcing conditions if desired.[3][4]
Buchwald-Hartwig Amination
The formation of carbon-nitrogen bonds is readily accomplished via the Buchwald-Hartwig amination.[5][6] This reaction allows for the introduction of a wide variety of primary and secondary amines, which can serve as handles for further cyclization reactions to form nitrogen-containing heterocycles.[7][8]
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties, which are versatile intermediates for synthesizing fused heterocycles like furopyridines and pyrrolopyridines.[9][10] The reaction involves a palladium catalyst and a copper co-catalyst to couple the dibromopyridine with terminal alkynes.[11]
Data Presentation: Cross-Coupling Reaction Conditions
The following table summarizes typical conditions for the regioselective mono-functionalization of dihalopyridine substrates, which are applicable to this compound.
| Reaction Type | Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Ref. |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ or K₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-110 | 70-95 | [3][4] |
| Buchwald-Hartwig | Pd₂(dba)₃ or [Pd(allyl)Cl]₂ | BINAP or t-BuXPhos | NaOt-Bu or K₂CO₃ | Toluene or Dioxane | 80-100 | 60-90 | [8][12] |
| Sonogashira | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N or DIPA | THF or DMF | 25-65 | 75-95 | [10][11] |
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-3-bromo-5,6-dimethylpyridine via Suzuki-Miyaura Coupling
This protocol describes the regioselective mono-arylation at the C2 position.
Materials:
-
This compound
-
Arylboronic acid (1.1 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (0.04 eq)
-
Potassium Phosphate (K₃PO₄, 3.0 eq)
-
Toluene and Water (4:1 mixture)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.1 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed Toluene/Water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-3-bromo-5,6-dimethylpyridine.
Protocol 2: Synthesis of 3-Bromo-5,6-dimethyl-2-(phenylethynyl)pyridine via Sonogashira Coupling
This protocol details the introduction of an alkyne at the C2 position.
Materials:
-
This compound
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)
-
Copper(I) Iodide (CuI, 0.06 eq)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add dry THF and dry Et₃N as solvents.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add phenylacetylene (1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.[10]
-
After completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired product.
Protocol 3: Synthesis of a Furo[2,3-b]pyridine Derivative via Intramolecular Cyclization
This protocol uses the product from the Sonogashira coupling to construct a fused furan ring.
Materials:
-
3-Bromo-5,6-dimethyl-2-(phenylethynyl)pyridine
-
Copper(I) Iodide (CuI, 0.2 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 3-Bromo-5,6-dimethyl-2-(phenylethynyl)pyridine (1.0 eq) in DMF in a sealed tube.
-
Add Copper(I) Iodide (0.2 eq).
-
Heat the reaction mixture to 120 °C for 12 hours.
-
Cool the mixture to room temperature and pour it into a mixture of water and ammonia.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the 4-bromo-2-phenyl-5,6-dimethylfuro[2,3-b]pyridine.
Visualizations: Workflows and Pathways
Caption: General workflow for functionalizing this compound.
Caption: Synthetic pathway to Furo[2,3-b]pyridine derivatives.
Caption: Potential pathway to Pyrrolodipyridine derivatives.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols: Metal-Halogen Exchange Reactions of 2,3-Dibromo-5,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for conducting metal-halogen exchange reactions on 2,3-Dibromo-5,6-dimethylpyridine. This key intermediate allows for the selective functionalization of the pyridine core, a common scaffold in medicinal chemistry. The following sections detail the primary methods for this transformation: lithium-halogen exchange and magnesium-halogen exchange (Grignard reagent formation), including protocols for trapping the resulting organometallic intermediates with electrophiles.
Introduction
Metal-halogen exchange is a powerful organometallic reaction that transforms an organic halide into an organometallic compound.[1] This reaction is particularly valuable in the synthesis of functionalized aromatic and heterocyclic compounds, which are pivotal in drug discovery and development. For disubstituted pyridines like this compound, selective metal-halogen exchange at one of the bromine atoms opens a pathway to a wide array of novel derivatives. The choice of organometallic reagent and reaction conditions can influence the regioselectivity and efficiency of the exchange.
Regioselectivity of the Exchange
In the case of this compound, the metal-halogen exchange is expected to occur preferentially at the 3-position. This is due to the electronic effects of the pyridine nitrogen, which stabilizes an adjacent carbanion, and the steric hindrance at the 2-position, which is flanked by the pyridine nitrogen and a bromine atom. The resulting 2-bromo-5,6-dimethyl-3-lithiopyridine or its Grignard equivalent is a versatile intermediate for introducing various functional groups.
Lithium-Halogen Exchange Protocol
Organolithium reagents, such as n-butyllithium (n-BuLi), are commonly used for bromine-lithium exchange on bromoheterocycles.[2] These reactions are typically rapid and conducted at low temperatures to minimize side reactions.[2][3]
Experimental Protocol: Monolithiation of this compound and Trapping with an Electrophile (e.g., DMF)
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
N,N-Dimethylformamide (DMF) or other desired electrophile
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Standard laboratory glassware, syringes, and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) to a dry reaction flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous THF or diethyl ether to dissolve the starting material.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Reaction Time: Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Electrophile Addition: Add the desired electrophile (e.g., DMF, 1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Warming: Allow the reaction to slowly warm to room temperature over several hours or overnight.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted-2-bromo-5,6-dimethylpyridine.
Magnesium-Halogen Exchange (Grignard Reagent Formation)
The formation of a Grignard reagent offers an alternative to organolithium intermediates, often with different reactivity and selectivity profiles. Isopropylmagnesium chloride (i-PrMgCl) is a common reagent for bromine-magnesium exchange.
Experimental Protocol: Formation of 2-Bromo-5,6-dimethyl-3-pyridylmagnesium chloride and Trapping with an Electrophile
Materials:
-
This compound
-
Isopropylmagnesium chloride (i-PrMgCl) in THF (typically 2.0 M)
-
Anhydrous tetrahydrofuran (THF)
-
Desired electrophile
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Preparation: Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF in a dry reaction flask.
-
Grignard Reagent Addition: Cool the solution to 0-20 °C and add i-PrMgCl (1.0-1.2 eq) dropwise.[4]
-
Reaction Time: Stir the mixture at this temperature for 1-2 hours.
-
Electrophile Addition: Add the desired electrophile at the same temperature.
-
Warming and Quenching: Allow the reaction to warm to room temperature, then quench with saturated aqueous NH₄Cl solution.
-
Workup: Perform an aqueous workup and extract the product with an organic solvent.
-
Purification: Dry the combined organic extracts, concentrate, and purify the product by column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for metal-halogen exchange reactions on analogous dibromopyridine systems. Note that specific yields for this compound may vary.
| Substrate | Reagent(s) | Solvent | Temperature (°C) | Time | Electrophile | Product | Yield (%) | Reference |
| 2,5-Dibromopyridine | n-BuLi | Toluene | -78 | 30 min | DMF | 5-Bromo-2-formylpyridine | - | [5] |
| 2,5-Dibromopyridine | i-PrMgCl, n-BuLi | THF | -20 | 30 min | DMF | 5-Bromo-2-formylpyridine | - | [2] |
| 2,5-Dibromopyridine | i-PrMgCl | THF | 15 | 15 hr | DMF | 5-Bromo-2-formylpyridine | High | [4] |
| 2,6-Dibromopyridine | n-BuLi | Dichloromethane | -78 | - | Various | 6-Bromo-2-substituted pyridines | 70-100 | [6] |
Visualizations
Experimental Workflow for Monolithiation
Caption: Workflow for the monolithiation of this compound.
Logical Relationship of Metal-Halogen Exchange
Caption: Synthetic pathways from this compound.
References
- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 2. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. joss.tcnj.edu [joss.tcnj.edu]
- 4. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions of 2,3-Dibromo-5,6-dimethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving 2,3-Dibromo-5,6-dimethylpyridine. The guidance is structured to address specific experimental challenges and improve reaction yields and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in Suzuki reactions with this compound?
Low yields are often multifactorial, but common issues include catalyst deactivation, suboptimal reaction conditions, and the presence of side reactions. The pyridine nitrogen can coordinate to the palladium catalyst, leading to inactive species. Furthermore, inadequate degassing can allow oxygen to promote catalyst decomposition and boronic acid homocoupling.
Q2: Which bromine atom on this compound is more reactive for a mono-Suzuki coupling?
For dihalopyridines, Suzuki-Miyaura coupling preferentially occurs at the C2 or C6 positions due to the higher intrinsic electrophilicity of these sites.[1][2] Therefore, for this compound, the bromine at the C2 position is expected to be significantly more reactive and will likely undergo selective mono-arylation under controlled conditions (e.g., using ~1 equivalent of boronic acid).
Q3: I am observing significant amounts of homocoupling of my boronic acid. How can this be minimized?
Homocoupling is primarily caused by the presence of oxygen, which facilitates the oxidative coupling of the boronic acid. To minimize this side reaction, ensure all solvents and the reaction mixture are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30 minutes) before adding the catalyst. Maintaining a positive pressure of inert gas throughout the reaction is critical.
Q4: My reaction has stalled with significant unreacted starting material. What adjustments should I consider?
Several factors could lead to an incomplete reaction:
-
Catalyst Activity: The catalyst may have deactivated. Consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can protect the palladium center from inhibition by the pyridine nitrogen.
-
Base Strength: The base may not be strong enough to efficiently promote the transmetalation step. Switching to a stronger base like K₃PO₄ or Cs₂CO₃ can be effective.
-
Temperature: The reaction may require more thermal energy to overcome the activation barrier for oxidative addition. Cautiously increasing the temperature (e.g., in 10 °C increments) may improve conversion.
-
Solubility: Poor solubility of reagents can hinder the reaction. Consider a different solvent system, such as dioxane or DMF, which may better solubilize the starting materials.
Q5: What are the primary side products to watch for besides homocoupling?
The main competing side reactions are:
-
Protodebromination: Replacement of a bromine atom with a hydrogen atom. This can become significant if the transmetalation step is slow, particularly in the presence of water or other proton sources. Using anhydrous conditions or switching from a boronic acid to a more stable boronate ester (e.g., a pinacol ester) can mitigate this issue.
-
Difunctionalization: If performing a mono-coupling, the addition of a second aryl group at the less reactive C3 position can occur, especially if an excess of the boronic acid is used or if the reaction is run for an extended time after the mono-substituted product has formed.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.
Logical Flowchart for Troubleshooting Low Yield
Data Presentation: Reaction Parameter Optimization
Disclaimer: The following data is illustrative and compiled from typical conditions for Suzuki reactions of related dihalopyridine substrates. Optimal conditions for this compound may vary and require experimental screening.
Table 1: Effect of Catalyst and Ligand on Yield (Conditions: Arylboronic acid (1.1 eq.), K₂CO₃ (2.0 eq.), Toluene/H₂O (4:1), 90 °C, 12h)
| Pd Source (mol%) | Ligand (mol%) | Expected Outcome | Notes |
| Pd(PPh₃)₄ (3-5) | None | Moderate Yield | Standard, but can be prone to catalyst deactivation with pyridinic substrates. |
| Pd(OAc)₂ (2) | PPh₃ (4-8) | Low to Moderate | In-situ generation of the active catalyst; similar limitations to Pd(PPh₃)₄. |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | Good to High Yield | Bulky, electron-rich ligand protects the Pd center and promotes efficient coupling. |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | Good to High Yield | Another highly effective Buchwald-type ligand for challenging substrates. |
| PdCl₂(dppf) (3-5) | None | Moderate to Good Yield | Often robust, but may require higher temperatures. |
Table 2: Effect of Base and Solvent on Yield (Conditions: Arylboronic acid (1.1 eq.), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), 100 °C, 12h)
| Base (eq.) | Solvent | Expected Outcome | Notes |
| K₂CO₃ (2-3) | Toluene / H₂O | Moderate to Good | Common, cost-effective choice. Aqueous nature can promote protodebromination. |
| Na₂CO₃ (2-3) | DMF | Moderate to Good | DMF can improve the solubility of starting materials. |
| K₃PO₄ (2-3) | 1,4-Dioxane | Good to Excellent | A strong base often effective for less reactive substrates. Can be run anhydrously. |
| Cs₂CO₃ (2-3) | 1,4-Dioxane | High to Excellent | Often provides the highest yields but is more expensive. Highly effective. |
| KF (3) | THF | Moderate | Fluoride bases can be effective, particularly with boronate esters. |
Experimental Protocols
General Protocol for Selective Mono-Arylation at the C2-Position
This is a generalized starting point and requires optimization for specific boronic acids.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid or pinacol ester (1.1 - 1.2 eq.)
-
Palladium source (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.5 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the corresponding boronic acid, and the base.
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe. The typical concentration is 0.1-0.2 M.
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 90-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-aryl-3-bromo-5,6-dimethylpyridine product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Regioselectivity of this compound
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,3-Dibromo-5,6-dimethylpyridine Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dibromo-5,6-dimethylpyridine in various cross-coupling reactions. The information provided is designed to help minimize side products and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: I am observing a mixture of mono- and di-substituted products. How can I improve the selectivity for the mono-substituted product?
A1: Achieving mono-selectivity in the coupling of this compound can be challenging. The relative reactivity of the bromine atoms at the C2 and C3 positions dictates the initial coupling site. Generally, the C2 position in 2,3-dihalopyridines is more electron-deficient and thus more reactive towards oxidative addition to the palladium catalyst. To favor mono-substitution, you can try the following:
-
Stoichiometry: Use a slight deficiency of the coupling partner (e.g., 0.8-0.95 equivalents of boronic acid in a Suzuki coupling).
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized and before significant formation of the di-substituted product occurs. Lowering the reaction temperature can also increase selectivity.
-
Ligand Choice: Bulky ligands on the palladium catalyst can sterically hinder the second coupling event.
Q2: Which position (C2 or C3) is more likely to react first?
A2: For 2,3-dihalopyridines, the C2 position is generally more reactive in palladium-catalyzed cross-coupling reactions due to electronic effects. The nitrogen atom in the pyridine ring withdraws electron density, making the adjacent C2 position more electrophilic and susceptible to oxidative addition. However, the specific substitution pattern and the reaction conditions can influence this selectivity. For the closely related 3,4,5-tribromo-2,6-dimethylpyridine, Suzuki-Miyaura coupling has been shown to proceed sequentially, with initial reaction at the positions flanking the nitrogen.
Q3: My reaction is giving a significant amount of a dehalogenated side product (hydrodehalogenation). What are the common causes and solutions?
A3: Hydrodehalogenation, the replacement of a bromine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed couplings. It can arise from various sources:
-
Source of Hydride: The hydride can come from the solvent (e.g., alcohols), the base, or impurities in the reagents.
-
Reaction Mechanism: It can occur via β-hydride elimination from certain organopalladium intermediates or through other decomposition pathways of the catalyst.
To minimize hydrodehalogenation:
-
Use anhydrous and deoxygenated solvents.
-
Choose a base that is less likely to act as a hydride donor.
-
Screen different phosphine ligands, as ligand choice can significantly impact the stability of the catalytic intermediates and suppress this side reaction.
Q4: I am observing significant homocoupling of my coupling partner (e.g., boronic acid in Suzuki or alkyne in Sonogashira). How can I prevent this?
A4: Homocoupling is a common side reaction that consumes your coupling partner and complicates purification.
-
In Suzuki Coupling: Protodeboronation of the boronic acid followed by homocoupling can be an issue. Using boronic esters (e.g., pinacol esters) which are more stable, or using anhydrous conditions can help.
-
In Sonogashira Coupling: The homocoupling of terminal alkynes (Glaser coupling) is a major side reaction, often promoted by the copper(I) co-catalyst in the presence of oxygen.[1] To minimize this, ensure the reaction is performed under strictly anaerobic conditions.[1] Copper-free Sonogashira protocols have also been developed to avoid this issue.[1] Another approach is to perform the reaction under a dilute hydrogen atmosphere, which has been shown to reduce homocoupling to as low as 2%.[2]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Yield | Catalyst inhibition by pyridine nitrogen. | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). |
| Inactive catalyst. | Use a pre-catalyst or ensure the active Pd(0) species is generated. | |
| Protodeboronation of boronic acid. | Use boronic esters (pinacol or MIDA) or potassium trifluoroborate salts. Ensure anhydrous conditions. | |
| Poor Regioselectivity | Reaction conditions favor di-substitution. | Use a sub-stoichiometric amount of boronic acid (0.8-0.95 eq.). Lower the reaction temperature and monitor the reaction progress closely. |
| Ligand choice. | Screen different ligands. Bulky ligands may favor mono-substitution. | |
| Formation of Side Products | Hydrodehalogenation. | Use anhydrous solvents and reagents. Screen different bases and ligands. |
| Homocoupling of boronic acid. | Use fresh boronic acid or a more stable derivative. Ensure thorough degassing of the reaction mixture. |
Stille Coupling
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Yield | Slow transmetalation. | Additives like CuI, CsF, or LiCl can accelerate this step. |
| Catalyst deactivation. | Use a different palladium source or ligand. Ensure inert atmosphere. | |
| Formation of Side Products | Homocoupling of the organostannane. | Optimize stoichiometry and reaction temperature. |
| Tin byproducts complicating purification. | Use a fluoride workup (e.g., aqueous KF solution) to precipitate tin salts. |
Sonogashira Coupling
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Yield | Catalyst inhibition. | Use appropriate ligands and ensure high purity of reagents. |
| Deactivation of the alkyne. | Use freshly distilled/purified alkynes. | |
| Significant Homocoupling of Alkyne (Glaser Coupling) | Presence of oxygen. | Rigorously degas all solvents and reagents and maintain an inert atmosphere.[1] |
| Copper(I) co-catalyst. | Consider using a copper-free Sonogashira protocol.[1] | |
| Perform the reaction under a dilute hydrogen atmosphere.[2] |
Buchwald-Hartwig Amination
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Yield | Inappropriate ligand for the specific amine. | Screen a variety of bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP). |
| Base is not strong enough or is sterically hindered. | Use a strong, non-nucleophilic base like NaOtBu, LiHMDS, or K3PO4. | |
| Catalyst inhibition by the amine or pyridine substrate. | Increase catalyst loading slightly or use a more robust pre-catalyst. | |
| Poor Selectivity (in case of di-amination) | Reaction conditions are too harsh. | Lower the reaction temperature and monitor the reaction progress to stop at the mono-amination stage. |
Experimental Protocols
The following are general protocols that can be used as a starting point for the coupling reactions of this compound. Note: These protocols are based on similar substrates and will likely require optimization for your specific reaction.
Suzuki-Miyaura Coupling (Mono-arylation)
Materials:
-
This compound
-
Arylboronic acid (0.95 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
Anhydrous 1,4-dioxane/water (4:1 v/v)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in the degassed dioxane/water mixture.
-
Add the catalyst solution to the reaction flask under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (or when the desired mono-substituted product is maximized), cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Stille Coupling (Mono-vinylation)
Materials:
-
This compound
-
Tributyl(vinyl)stannane (1.0 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous DMF
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound and Pd(PPh₃)₄.
-
Add anhydrous, degassed DMF via syringe.
-
Add tributyl(vinyl)stannane via syringe.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction and dilute with an organic solvent.
-
Wash with an aqueous solution of KF to remove tin byproducts, followed by brine.
-
Dry the organic layer and concentrate.
-
Purify by column chromatography.
Sonogashira Coupling (Mono-alkynylation)
Materials:
-
This compound
-
Terminal alkyne (1.1 equivalents)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (TEA)
-
Anhydrous THF
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with argon three times.
-
Add anhydrous, degassed THF and TEA.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat gently (e.g., 50 °C) until completion.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Buchwald-Hartwig Amination (Mono-amination)
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
NaOtBu (1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
To a Schlenk tube, add this compound, NaOtBu, Pd₂(dba)₃, and Xantphos.
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene, followed by the amine.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions for the coupling of various bromopyridine substrates. These can serve as a starting point for the optimization of reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid (1 eq) | Pd(OAc)₂ (5) | SPhos (5) | K₃PO₄ | Toluene | 70 | 30 (mono) |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 95 |
| 3-Bromopyridine | Arylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 80-95 |
Table 2: Buchwald-Hartwig Amination of Bromopyridines
| Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (0.18 mmol) | BINAP (0.35 mmol) | NaOtBu | Toluene | 80 | 60 |
| 3-Bromo-2-aminopyridine | Morpholine | RuPhos precatalyst (4) | - | LiHMDS | THF | 65 | 75 |
| 2-Bromopyridine | Aniline | [Pd(allyl)Cl]₂ (1) | AdBippyPhos (2) | KOPh | Toluene | 100 | 91 |
Visualizations
Caption: A general workflow for troubleshooting cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
References
troubleshooting failed Buchwald-Hartwig reaction with 2,3-Dibromo-5,6-dimethylpyridine
Topic: Troubleshooting Failed Buchwald-Hartwig Reaction with 2,3-Dibromo-5,6-dimethylpyridine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the Buchwald-Hartwig amination of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination of this compound resulting in a low yield or no reaction?
Low yields or reaction failure with this substrate can be attributed to several factors, primarily related to the nature of the dihalopyridine substrate.
-
Catalyst Poisoning: The nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, leading to its deactivation. This is a common issue with 2-halopyridine substrates.
-
Suboptimal Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction. An inadequate ligand may not be sterically bulky enough to prevent pyridine coordination and promote the desired catalytic cycle.
-
Incorrect Base Selection: The base plays a critical role in the catalytic cycle. A base that is too weak may not effectively deprotonate the amine-palladium complex, while a base that is too strong could lead to side reactions or be incompatible with other functional groups.
-
Poor Reagent Purity or Reaction Setup: Palladium-catalyzed reactions are highly sensitive to air and moisture. The presence of oxygen or water can deactivate the catalyst. Impure reagents or improperly dried solvents are common sources of failure.
-
Inadequate Temperature or Reaction Time: These reactions typically require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition.
Q2: I am observing the formation of multiple products. What are the likely side reactions?
Several side reactions can occur in the Buchwald-Hartwig amination of this compound:
-
Double Amination: Reaction at both the C-2 and C-3 positions can occur, leading to the formation of a diamino product. The selectivity for mono-amination depends on the reaction conditions.
-
Hydrodehalogenation: The bromine atom can be replaced by a hydrogen atom, leading to the formation of 2- or 3-bromo-5,6-dimethylpyridine.
-
Homocoupling: Homocoupling of the starting amine or the aryl halide can also occur as a minor side reaction.
Q3: Which bromine (at C-2 or C-3) is expected to react first in this compound?
For dihalopyridines, the reactivity of the halogen is influenced by its position. In general, the order of reactivity for oxidative addition to the palladium(0) complex is C-2 > C-4 > C-3. Therefore, for this compound, the bromine at the C-2 position is expected to be more reactive and undergo amination preferentially under carefully controlled conditions.
Troubleshooting Guide
Problem 1: No Reaction or Very Low Conversion
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity | 1. Use a Pre-catalyst: Switch from generating the active Pd(0) species in situ (e.g., from Pd(OAc)₂) to using a more reliable air-stable pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst). |
| 2. Ensure Inert Atmosphere: Degas the solvent thoroughly (e.g., by three freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes). Assemble the reaction under an inert atmosphere (argon or nitrogen) in a glovebox or using Schlenk techniques. | |
| 3. Check Reagent Purity: Use freshly purified and dried reagents and anhydrous solvents. | |
| Inappropriate Ligand | 1. Screen Ligands: Test a variety of sterically hindered biarylphosphine ligands. Good starting points for pyridine substrates include XPhos, RuPhos, or BrettPhos.[1] |
| 2. Adjust Ligand/Metal Ratio: Optimize the ligand-to-palladium ratio. A common starting point is a 1.5:1 to 2:1 ratio. | |
| Incorrect Base | 1. Screen Bases: If a strong base like NaOtBu is failing, consider a weaker base like K₂CO₃ or Cs₂CO₃, especially if your substrate has base-sensitive functional groups.[2] Conversely, if a weak base is used, a stronger base might be necessary. |
| Low Reaction Temperature | 1. Increase Temperature: Gradually increase the reaction temperature, typically in the range of 80-110 °C. Monitor for catalyst decomposition (formation of palladium black). |
Problem 2: Low to Moderate Yield with Starting Material Remaining
| Possible Cause | Troubleshooting Steps |
| Insufficient Reaction Time | 1. Monitor Reaction Progress: Track the reaction over time using TLC, GC-MS, or LC-MS to determine the optimal reaction time. |
| Catalyst Decomposition | 1. Lower Temperature and Extend Time: If palladium black is observed, lower the reaction temperature and increase the reaction time. |
| 2. Use a More Stable Pre-catalyst: Some pre-catalysts offer greater thermal stability. | |
| Sub-optimal Solvent | 1. Screen Solvents: While toluene and dioxane are common, other solvents like t-butanol or CPME can sometimes improve results.[3] |
Problem 3: Formation of Side Products (e.g., Diamination, Hydrodehalogenation)
| Possible Cause | Troubleshooting Steps |
| Lack of Regioselectivity (Diamination) | 1. Control Stoichiometry: Use a slight excess of the pyridine substrate relative to the amine (e.g., 1.2 equivalents of this compound to 1.0 equivalent of the amine). |
| 2. Lower Temperature: Running the reaction at a lower temperature may improve selectivity for the more reactive C-2 position. | |
| Hydrodehalogenation | 1. Ensure Anhydrous Conditions: Traces of water can be a source of protons for hydrodehalogenation. Thoroughly dry all reagents and solvents. |
| 2. Choose a Different Base: Some bases are more prone to promoting this side reaction. Experiment with different bases (e.g., switch from an alkoxide to a carbonate). |
Data Presentation
The following tables provide representative starting conditions for the Buchwald-Hartwig amination of bromopyridines. These should be used as a starting point for optimization.
Table 1: Catalyst System Screening for Mono-amination of Dihalopyridines
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 70-95 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 65-90 |
| 3 | XPhos Pd G3 (2) | - | Cs₂CO₃ (1.5) | t-Butanol | 90 | 12 | 75-98 |
Table 2: Base and Solvent Optimization
| Entry | Catalyst System | Base (equiv.) | Solvent | Temperature (°C) |
| 1 | XPhos Pd G3 (2 mol%) | NaOtBu (1.4) | Toluene | 100 |
| 2 | XPhos Pd G3 (2 mol%) | K₂CO₃ (2.0) | Dioxane | 110 |
| 3 | XPhos Pd G3 (2 mol%) | LHMDS (1.5) | THF | 80 |
| 4 | XPhos Pd G3 (2 mol%) | DBU (2.0) | Acetonitrile | 80 |
Experimental Protocols
Representative Protocol for the Mono-amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
Preparation: In a glovebox, add this compound, the amine, the base, and a magnetic stir bar to an oven-dried reaction vial or Schlenk flask.
-
Catalyst Addition: Add the palladium pre-catalyst to the reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction: Seal the vessel tightly and remove it from the glovebox. Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a plug of celite to remove palladium residues. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: A simplified diagram of the Buchwald-Hartwig catalytic cycle.
Troubleshooting Workflow for Failed Buchwald-Hartwig Reaction
Caption: A logical workflow for troubleshooting a failed Buchwald-Hartwig reaction.
References
Technical Support Center: Purification of 2,3-Dibromo-5,6-dimethylpyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2,3-Dibromo-5,6-dimethylpyridine and its derivatives.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound derivatives.
Recrystallization Issues
-
Q1: My this compound derivative oiled out instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.
-
Immediate Actions:
-
Add a small amount of additional hot solvent to dissolve the oil.
-
Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.
-
Add a seed crystal of the pure compound if available.
-
-
If the issue persists, consider the following:
-
Solvent System: You may need to switch to a solvent with a lower boiling point or use a co-solvent system. Start by dissolving your compound in a good solvent (one in which it is highly soluble) and then slowly add a poor solvent (one in which it is sparingly soluble) until the solution becomes turbid. Then, heat the solution until it becomes clear and allow it to cool slowly.
-
Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling.[1][2]
-
-
-
Q2: I have very low recovery after recrystallization. How can I improve the yield?
A2: Low recovery can be due to several factors:
-
Excess Solvent: Using too much solvent will keep a significant amount of your product dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve your compound.[1][2]
-
Premature Crystallization: If the compound crystallizes too early (e.g., during hot filtration), you will lose product. Ensure your filtration apparatus is pre-heated.
-
Solubility in Cold Solvent: Your compound might still be too soluble in the chosen solvent even at low temperatures. Consider a different solvent or solvent system where the solubility difference between hot and cold is more pronounced.
-
Washing: Washing the collected crystals with a solvent at room temperature can dissolve some of your product. Always use ice-cold solvent for washing.
-
Chromatography Issues
-
Q3: I'm seeing significant peak tailing for my this compound derivative during HPLC analysis. How can I get symmetrical peaks?
A3: Peak tailing for basic compounds like pyridine derivatives is a common problem, often caused by the interaction of the basic nitrogen atom with acidic silanol groups on the silica-based stationary phase.[3]
-
Mobile Phase Modification:
-
pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 can protonate the residual silanol groups, minimizing their interaction with your basic analyte.[3]
-
Use of Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 5-10 mM) can shield the active silanol sites from your compound.[3]
-
-
Column Selection:
-
End-capped Columns: Use a column that is well end-capped to reduce the number of free silanol groups.
-
Alternative Stationary Phases: If working with a standard C18 column, consider switching to a phenyl, cyano, or polar-embedded phase to alter the separation mechanism.[3]
-
-
-
Q4: I am unable to separate my desired this compound derivative from a mono-brominated impurity using column chromatography. What can I do?
A4: Separating closely related compounds like di- and mono-brominated species can be challenging.
-
Optimize Your Solvent System:
-
Gradient Elution: If you are using an isocratic system, switch to a shallow gradient elution. This can improve the resolution between closely eluting peaks.
-
Solvent Selectivity: Try different solvent systems. The relative polarity and specific interactions of different solvents can alter the elution order and improve separation. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system might provide different selectivity.
-
-
Stationary Phase:
-
Consider using a different stationary phase. Alumina can sometimes provide different selectivity compared to silica gel for halogenated compounds. For HPLC, a phenyl-hexyl column might offer better separation due to π-π interactions with the aromatic rings of your compounds.[4]
-
-
Check for Compound Stability: Your compound might be degrading on the silica gel. You can check for this by performing a 2D TLC analysis.[5] If degradation is observed, consider deactivating the silica gel with a base like triethylamine or switching to a more inert stationary phase like alumina.[5]
-
Frequently Asked Questions (FAQs)
-
Q5: What are the most common impurities I should expect when synthesizing this compound derivatives?
A5: Common impurities can include:
-
Starting Materials: Unreacted 2,6-dimethylpyridine or mono-brominated intermediates.
-
Isomeric Products: Bromination at other positions on the pyridine ring.
-
Over-brominated Products: Tri-brominated pyridine derivatives.
-
Byproducts from Side Reactions: Depending on the brominating agent and reaction conditions, other side products may form. For example, using N-bromosuccinimide (NBS) can lead to succinimide as a byproduct.[6][7]
-
-
Q6: What is a good starting point for a solvent system for flash chromatography of this compound?
A6: A good starting point for many neutral to moderately polar organic compounds is a mixture of a non-polar and a slightly more polar solvent. For this compound derivatives, a hexane/ethyl acetate or hexane/dichloromethane solvent system is a reasonable starting point. Use thin-layer chromatography (TLC) to determine the optimal solvent ratio that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound.
-
Q7: Can I use recrystallization to separate isomeric impurities?
A7: Recrystallization can sometimes separate isomers, but it is often less effective than chromatography for this purpose, as isomers can have very similar solubilities.[8] Its success depends on the specific isomers and the chosen solvent system. If one isomer forms a more stable crystal lattice, it may crystallize out, leaving the other isomer in the mother liquor. Fractional crystallization, which involves multiple recrystallization steps, may be necessary.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[9][10] Test small amounts of your compound in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, or mixtures) to find a suitable one.
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser).[1] Continue adding small portions of the hot solvent until the compound just dissolves completely.[2]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.[2]
-
Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum.
Protocol 2: General Flash Column Chromatography Procedure
-
Solvent System Selection: Use TLC to find a solvent system that gives your target compound an Rf value of 0.2-0.4. This will typically provide good separation.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of the mobile phase or a more polar solvent.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent. Load the dry silica onto the column.
-
-
Elution:
-
Carefully add the mobile phase to the column and begin collecting fractions.
-
Maintain a constant flow rate using positive pressure (e.g., from a nitrogen line or an air pump).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain your purified compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Data Presentation
Table 1: Common Solvents for Recrystallization of Pyridine Derivatives
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Hexane | Non-polar | 69 | Often used in combination with a more polar solvent. |
| Ethyl Acetate | Polar aprotic | 77 | Good general-purpose solvent for moderately polar compounds. |
| Ethanol | Polar protic | 78 | Can be a good solvent, but hydrogen bonding may affect solubility. |
| Dichloromethane | Polar aprotic | 40 | Useful for compounds that are sensitive to higher temperatures. |
| Acetic Acid | Polar protic | 118 | Can be effective but may be difficult to remove completely.[11] |
Table 2: HPLC Troubleshooting for Pyridine Derivatives
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Interaction with residual silanols on the stationary phase.[3] | Add a competing base (e.g., triethylamine) to the mobile phase; lower the mobile phase pH; use an end-capped column.[3] |
| Poor Resolution | Inadequate separation between analyte and impurities. | Optimize the mobile phase composition; switch to a different stationary phase (e.g., phenyl, cyano); use a gradient elution.[3] |
| Low Recovery | Irreversible adsorption onto the column; compound degradation. | Check compound stability on the stationary phase (2D TLC); use a less acidic or more inert stationary phase.[5] |
Visualizations
Caption: A general workflow for the purification and analysis of this compound derivatives.
Caption: A decision tree for troubleshooting poor separation in column chromatography.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 5. Purification [chem.rochester.edu]
- 6. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sciencemadness Discussion Board - recrystallisation of pyridinium tribromide - Powered by XMB 1.9.11 [sciencemadness.org]
overcoming low reactivity of 2,3-Dibromo-5,6-dimethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions to help researchers overcome challenges associated with the low reactivity of 2,3-Dibromo-5,6-dimethylpyridine in various chemical transformations.
Troubleshooting Guides
This section addresses specific issues encountered during experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: My Suzuki-Miyaura cross-coupling reaction is showing low to no conversion. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in Suzuki-Miyaura coupling with this substrate is a common issue, primarily due to steric hindrance and electronic effects. The methyl groups at C-5 and C-6, combined with the bromo-substituent at C-3, create a sterically congested environment around the C-2 bromine. Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to inhibition.
Here are key areas to troubleshoot:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Bulky, electron-rich phosphine ligands are essential to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base Selection: The choice of base is critical for activating the boronic acid. Stronger bases are often required, but weaker bases may be necessary if the substrate is sensitive.
-
Solvent and Temperature: Anhydrous, deoxygenated solvents are crucial. The reaction may require higher temperatures to overcome the activation energy, but this can also lead to side reactions like protodeboronation.
Below is a decision tree to guide your troubleshooting process:
Question 2: I am attempting a Buchwald-Hartwig amination and observing catalyst decomposition or inhibition. What is causing this and how can I prevent it?
Answer:
Catalyst inhibition is a significant challenge with nitrogen-containing heterocycles like this compound.[1] The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, forming off-cycle, inactive species. The presence of an amine coupling partner further complicates this.
Primary Causes and Solutions:
-
Catalyst Coordination: Both the pyridine nitrogen and the amine nucleophile can act as ligands for the palladium catalyst, leading to inhibition.
-
Solution: Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, t-BuXPhos, RuPhos). These ligands are designed to be sterically demanding, which favors the productive catalytic cycle and minimizes the binding of inhibitory species like pyridine.
-
-
Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) are essential for the deprotonation of the amine to form the active palladium-amido complex.[2] Insufficiently strong bases can stall the catalytic cycle.
-
Solution: NaOtBu is the most common and effective base. If substrate sensitivity is an issue, other strong, non-nucleophilic bases like LHMDS or K₃PO₄ can be screened.
-
-
Reaction Conditions: High temperatures can sometimes lead to catalyst decomposition.
-
Solution: Start at a moderate temperature (e.g., 80-90 °C) and only increase if the reaction is sluggish. Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the Pd(0) catalyst.
-
Question 3: I am struggling with regioselectivity. How can I selectively functionalize the C-2 versus the C-3 position?
Answer:
Achieving regioselectivity between the C-2 and C-3 positions is challenging but can often be controlled by the choice of reaction type and conditions.
-
Electronic Effects: The C-2 position is alpha to the pyridine nitrogen, making it more electron-deficient and generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions.[3]
-
Steric Hindrance: The C-2 position is flanked by the C-3 bromine and the pyridine nitrogen. The C-3 position is sterically hindered by the C-2 bromine and a neighboring methyl group. The relative steric environments can influence which site is more accessible.
Strategies for Selective Functionalization:
-
Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira): These reactions typically favor the more electronically activated C-2 position . By using one equivalent of the coupling partner, you can often achieve selective mono-functionalization at C-2.
-
Lithiation/Halogen-Metal Exchange: This approach can be directed to the C-4 position if it were unsubstituted. However, in this molecule, direct deprotonation is unlikely. Halogen-metal exchange using reagents like n-BuLi or i-PrMgCl often occurs preferentially at the most acidic position or the most accessible bromine. For 2,3-dibromopyridine systems, exchange is often faster at the C-2 position. Careful temperature control (-78 °C) is critical to prevent side reactions.
-
Directed ortho-Metalation (DoM): This strategy is not directly applicable to the C-2 or C-3 positions as there is no adjacent proton to abstract. It relies on a directing group to lithiate an adjacent C-H bond.[4]
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "low reactivity" substrate?
A1: The low reactivity is a result of two main factors:
-
Steric Hindrance: The two methyl groups at positions 5 and 6, combined with the two adjacent bromine atoms, create a crowded steric environment. This bulkiness can physically block reagents and catalysts from approaching the reactive sites, particularly the C-2 and C-3 positions.
-
Electronic Effects: While the pyridine ring is electron-deficient, which can aid in some reactions like nucleophilic substitution, it can also be detrimental. The nitrogen atom's lone pair can act as a Lewis base and coordinate to metal catalysts (e.g., palladium), effectively poisoning them and shutting down the catalytic cycle.[1]
Q2: Which cross-coupling reaction is the best starting point for functionalizing this molecule?
A2: The Suzuki-Miyaura coupling is often a robust and versatile starting point.[5] It is generally tolerant of a wide range of functional groups and there is a vast array of commercially available boronic acids and esters. The use of modern catalyst systems with bulky, electron-rich ligands can often overcome the steric and electronic challenges posed by this substrate.
Q3: Can I form a Grignard reagent from this compound?
A3: Forming a Grignard reagent from di- or polyhalogenated pyridines can be very challenging. The high reactivity of the Grignard reagent, once formed, can lead to side reactions with other halogen atoms on the same or different molecules. A more reliable method for generating an organometallic intermediate is often a low-temperature halogen-metal exchange using an organolithium reagent (e.g., n-BuLi at -78 °C) or a Knochel-type reagent (e.g., i-PrMgCl·LiCl).[6]
Q4: Are there any successful examples of Sonogashira coupling with similar substrates?
A4: Yes, the Sonogashira coupling of bromopyridines is a well-established reaction.[7][8] For substrates like this compound, the key to success lies in catalyst selection. A typical system involves a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base/solvent (e.g., triethylamine or diisopropylamine).[9][10] Due to the steric hindrance, higher temperatures and longer reaction times may be necessary.
Data Presentation & Experimental Protocols
Note: Specific, high-yield experimental data for this compound is limited in the available literature. The following tables present data for structurally related bromopyridines to provide a baseline for reaction optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3,4,5-Tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄ / P(o-tol)₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | ~95 (total) | [11] |
| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 60-85 | [12] |
| 2-Bromopyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | N/A (General) |
| 4-Bromo-2,6-dimethylpyridine | NiBr₂(PPh₃)₂ / Zn | Et₄NI | DMF | 50 | High | [13] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,5-Dibromo-3-(CF₃)pyridine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 85-95 | [3] |
| 2-Bromopyridines | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 55-98 | [2] |
| 6-Bromonicotinonitrile | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | ~90 | [14] |
| 3,6-Dibromocarbazole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 92 | [15] |
Detailed Methodologies: Key Experiments
The following are generalized protocols that serve as excellent starting points for optimizing reactions with this compound. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Directed Ortho Metalation [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
preventing debromination of 2,3-Dibromo-5,6-dimethylpyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address the common challenge of debromination when working with 2,3-Dibromo-5,6-dimethylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a significant issue?
A1: Debromination is an undesired side reaction where one or both bromine atoms on the this compound molecule are replaced by a hydrogen atom. This leads to the formation of mono-brominated (e.g., 2-Bromo-5,6-dimethylpyridine) or fully debrominated (5,6-dimethylpyridine) byproducts. This side reaction reduces the yield of the desired product, complicates the purification process, and consumes starting material inefficiently.[1]
Q2: What are the primary causes of debromination in reactions involving this compound?
A2: Debromination, particularly hydrodehalogenation, is often promoted by several factors in the reaction environment.[2] Key causes include:
-
Presence of Hydride Sources: Solvents such as dimethylformamide (DMF) and alcohols, or certain bases like amines, can act as hydride donors.[1][2] Trace amounts of water can also contribute.[2]
-
Catalyst System: Highly active palladium catalysts, while often desirable for the main reaction, can sometimes preferentially promote the debromination pathway.[1][2]
-
Reaction Temperature: Elevated temperatures can increase the rate of debromination relative to the desired reaction.[1]
-
Slow Reaction Kinetics: If the primary cross-coupling reaction is slow, the competing debromination side reaction becomes more prominent.[1]
Q3: How can I detect and quantify the debrominated byproducts in my reaction mixture?
A3: The presence of debrominated byproducts can be identified by analyzing the crude reaction mixture using standard analytical techniques. Thin Layer Chromatography (TLC) can often show the formation of new, typically less polar, spots corresponding to the byproducts.[1] For accurate identification and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.[2] By comparing the retention times and mass spectra to known standards or expected masses, you can confirm the identity and determine the relative amounts of the desired product and the debrominated species.[2]
Q4: In palladium-catalyzed reactions, which bromine atom (at C2 or C3) is more susceptible to removal?
A4: The reactivity of different halogen positions on a pyridine ring can be complex. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is often influenced by both electronic and steric factors. The C2-Br bond, being alpha to the pyridine nitrogen, has a different electronic environment than the C3-Br bond. While aryl iodides are generally more reactive and susceptible to hydrodehalogenation than aryl bromides[2], the relative reactivity of the C2 vs. C3 position on this specific substrate often requires empirical testing. However, the C2 position is generally more activated towards certain reactions like lithiation due to the directing effect of the nitrogen atom.
Troubleshooting Guides
Guide 1: Preventing Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck)
This guide provides a systematic approach to minimizing debromination when using this compound in Pd-catalyzed reactions.
Problem: Observation of significant ( >5%) mono- or di-debrominated byproducts in the reaction mixture, leading to low yield of the desired coupled product.
Troubleshooting Workflow:
References
Technical Support Center: Catalyst Selection for Selective Coupling of 2,3-Dibromo-5,6-dimethylpyridine
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions (FAQs) for the selective coupling of 2,3-Dibromo-5,6-dimethylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the selective coupling of this compound?
A1: The primary challenge is achieving site-selectivity. The pyridine ring's electronic properties and the steric hindrance from the methyl groups influence the reactivity of the two bromine atoms at the C2 and C3 positions. Typically, palladium-catalyzed cross-coupling reactions on dihalopyridines preferentially occur at the position more susceptible to oxidative addition, which is often the more electron-deficient and sterically accessible site. For many dihalopyridines, reaction at the C2/C6 position is preferred over other positions.[1][2] A second challenge is preventing double coupling to obtain the mono-substituted product.
Q2: Which type of coupling reaction is suitable for this substrate?
A2: Several palladium-catalyzed cross-coupling reactions can be employed, depending on the desired bond formation:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters. This is a versatile method for creating biaryl structures.[1][3]
-
Buchwald-Hartwig Amination: For forming C-N bonds with amines. This reaction is crucial for synthesizing arylamines, which are common in pharmaceuticals.[4][5][6]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes. This is a key method for introducing alkynyl moieties.[7][8]
Q3: How do I control selectivity between the C2 and C3 positions?
A3: Regioselectivity is primarily controlled by the choice of catalyst, specifically the ligand, and the reaction conditions.
-
Ligand Choice: Bulky, electron-rich phosphine ligands can influence the steric environment around the palladium center, favoring reaction at one site over the other.[9] For instance, sterically hindered ligands might favor reaction at the less hindered C2 position. The choice of ligand can sometimes even invert the expected selectivity.[9]
-
Reaction Conditions: Factors like solvent, base, and temperature can also play a critical role in determining the selectivity.[2][9]
Q4: What are common side reactions to be aware of?
A4: Common side reactions include:
-
Double substitution: Reaction at both bromine positions.
-
Hydrodehalogenation: Replacement of a bromine atom with a hydrogen atom.
-
Homocoupling: Coupling of the starting material or the organometallic reagent with itself.
-
Beta-hydride elimination: In Buchwald-Hartwig amination, this can lead to the formation of a hydrodehalogenated arene and an imine.[4]
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: I am not getting any of my desired coupled product. What should I check?
-
Answer:
-
Catalyst Activity: Ensure your palladium precursor and ligand are not degraded. Use a fresh batch or a pre-catalyst. Some reactions require an activation step for the Pd(0) catalyst.
-
Inert Atmosphere: These reactions are often sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) using proper Schlenk techniques or a glovebox.[10]
-
Solvent and Reagent Quality: Use anhydrous solvents and ensure your reagents, especially the organometallic partner (e.g., boronic acid), are pure and dry.
-
Base Strength: The choice and strength of the base are critical for catalyst turnover.[6] Ensure you are using the appropriate base for your specific coupling reaction (e.g., NaOtBu for Buchwald-Hartwig, K2CO3 for Suzuki).
-
Issue 2: Poor Regioselectivity (Mixture of C2 and C3 isomers)
-
Question: My reaction is producing a mixture of isomers. How can I improve selectivity?
-
Answer:
-
Ligand Screening: The ligand has a profound impact on selectivity.[9] Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands with different steric and electronic properties. For example, bulky ligands like P(tBu)3 or XPhos may offer different selectivity compared to smaller ligands like PPh3.[9]
-
Temperature Optimization: Lowering the reaction temperature can sometimes increase the kinetic selectivity for one position over the other.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway and selectivity.[2] Experiment with different solvents (e.g., THF, Dioxane, Toluene, MeCN).
-
Issue 3: Formation of Significant Side Products (e.g., Double-Coupling or Hydrodehalogenation)
-
Question: I am observing a lot of di-substituted product and/or starting material with a bromine removed. How can I minimize this?
-
Answer:
-
Control Stoichiometry: To favor mono-coupling, use a slight excess (e.g., 1.1-1.2 equivalents) of the coupling partner relative to the dibromopyridine. To avoid hydrodehalogenation, ensure your reagents are pure and the reaction is free of water or other proton sources.
-
Reaction Time: Monitor the reaction by TLC or GC-MS. Stopping the reaction once the mono-substituted product is maximized can prevent further reaction to the di-substituted product.
-
Catalyst Loading: In some cases, a lower catalyst loading can improve selectivity for the mono-arylated product.[9]
-
Catalyst Selection and Data
The choice of palladium catalyst and ligand is crucial for achieving high yield and selectivity. Below is a summary of common catalyst systems for different coupling reactions. While specific data for this compound is scarce in the provided search results, the following table is based on general principles for dihalopyridines.
| Coupling Reaction | Palladium Precursor | Recommended Ligands | Typical Base | Expected Selectivity Trend |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, P(t-Bu)₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Often favors the more sterically accessible and electronically activated C2 position.[1][11] |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, XPhos, RuPhos | NaOtBu, LiHMDS | Highly dependent on amine and ligand sterics.[4][6] |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃ (often part of precursor) | Et₃N, DiPEA | Often requires a copper(I) co-catalyst (e.g., CuI).[7][8] |
Experimental Protocols
The following are generalized experimental protocols adapted from the literature. Note: These are starting points and may require optimization for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Adapted from general Suzuki-Miyaura reaction principles.[1][3]
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1 eq), a palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and a ligand (e.g., SPhos, 4 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 eq).
-
Add an anhydrous solvent (e.g., Dioxane/H₂O mixture, 10:1).
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture with stirring (e.g., 80-100 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Adapted from a procedure for amination of a bromopyridine.[6][10]
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous toluene.
-
Seal the flask and heat the mixture with stirring (e.g., 80-110 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.
-
Wash the mixture with brine, dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
Catalyst Selection Logic
Caption: Decision tree for selecting the appropriate coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for 2,3-Dibromo-5,6-dimethylpyridine Functionalization
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter when optimizing the reaction temperature for the functionalization of 2,3-Dibromo-5,6-dimethylpyridine.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control critical when functionalizing this compound?
A1: The functionalization of di-halogenated pyridines is often a delicate balance. The pyridine ring's electron-deficient nature can make it less reactive, necessitating elevated temperatures to drive the reaction forward. However, excessive heat can lead to several undesirable outcomes, including:
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Side Reactions: Decomposition of starting materials, reagents, or the desired product.
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Reduced Regioselectivity: At higher temperatures, the kinetic and thermodynamic control of the reaction can shift, potentially leading to the formation of unwanted isomers.
-
Catalyst Decomposition: Palladium and other transition metal catalysts used in cross-coupling reactions can degrade at high temperatures, leading to reduced catalytic activity and lower yields.
Q2: I'm observing low to no product formation. Could the reaction temperature be the issue?
A2: Yes, an inappropriate reaction temperature is a common cause of low or no product yield.
-
Temperature Too Low: The activation energy for the reaction may not be reached, resulting in a sluggish or stalled reaction. This is particularly relevant for C-Br bond activation, which can be challenging.
-
Temperature Too High: As mentioned above, this can lead to the degradation of sensitive reagents or the catalyst.
Q3: My reaction is producing a significant amount of by-products. How can I mitigate this by adjusting the temperature?
A3: By-product formation is often temperature-dependent. A systematic approach to temperature optimization is recommended. Lowering the temperature may slow down the rate of side reactions more significantly than the desired reaction, thus improving the product-to-by-product ratio. Conversely, in some cases, a higher temperature might favor the desired product's formation over a kinetically preferred but undesired side product. Careful, incremental adjustments and analysis are key.
Q4: How does the choice of solvent influence the optimal reaction temperature?
A4: The solvent's boiling point will set the upper limit for the reaction temperature under standard atmospheric pressure. Furthermore, the solvent's ability to dissolve reactants and stabilize intermediates can influence the required reaction temperature. For instance, a solvent that promotes the solubility of all components might allow the reaction to proceed efficiently at a lower temperature.
Troubleshooting Guide: Temperature Optimization
This guide provides a structured approach to optimizing the reaction temperature for the functionalization of this compound, with a focus on a generic Suzuki-Miyaura cross-coupling reaction as a representative example.
Data Presentation: Effect of Temperature on a Model Suzuki-Miyaura Reaction
The following table summarizes hypothetical data from a study optimizing the temperature for the mono-arylation of this compound with phenylboronic acid.
| Reaction Temperature (°C) | Reaction Time (h) | Product Yield (%) | Purity (%) | Key By-product (%) |
| 60 | 24 | 15 | 95 | <1 |
| 70 | 18 | 45 | 92 | 3 |
| 80 | 12 | 85 | 88 | 7 |
| 90 | 8 | 82 | 80 | 15 |
| 100 | 6 | 75 | 70 | 25 |
Analysis:
-
At 60°C, the reaction is slow with a low yield.
-
Increasing the temperature to 80°C significantly improves the yield and reduces the reaction time.
-
Temperatures above 80°C lead to a decrease in yield and purity, with a notable increase in by-product formation, suggesting potential decomposition or side reactions.
-
The optimal temperature for this specific reaction appears to be around 80°C.
Experimental Protocol: Temperature Optimization for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for optimizing the reaction temperature for the mono-functionalization of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (e.g., Argon or Nitrogen)
-
Reaction vessels (e.g., Schlenk tubes or a parallel synthesizer)
-
Heating and stirring plate with temperature control
Procedure:
-
Reaction Setup: In a series of identical reaction vessels, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the vessels and purge with an inert gas for 10-15 minutes to remove oxygen.
-
Solvent Addition: Add the degassed solvent system to each vessel.
-
Temperature Screening: Place each vessel in a pre-heated block or oil bath set to a different temperature (e.g., 60°C, 70°C, 80°C, 90°C, 100°C).
-
Reaction Monitoring: Stir the reactions at their respective temperatures and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) at regular intervals.
-
Quenching and Work-up: Once the reaction is deemed complete (or after a set time), cool the vessels to room temperature, and quench the reaction. Perform a standard aqueous work-up and extract the product with an appropriate organic solvent.
-
Analysis: Analyze the crude product from each reaction to determine the yield, purity, and by-product profile.
-
Optimization Refinement: Based on the results, a narrower temperature range can be investigated to pinpoint the optimal condition.
Visualization of the Optimization Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing the reaction temperature.
Caption: A logical workflow for optimizing reaction temperature.
dealing with steric hindrance in 2,3-Dibromo-5,6-dimethylpyridine reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,3-Dibromo-5,6-dimethylpyridine. The inherent steric hindrance of this substrate, arising from the adjacent bromine and methyl groups, presents unique challenges in common cross-coupling reactions. This guide offers strategies to overcome these challenges and achieve successful reaction outcomes.
Troubleshooting Guide for Steric Hindrance
Steric hindrance in reactions with this compound can lead to low yields, slow reaction rates, or complete reaction failure. The following table outlines common issues, their probable causes related to steric hindrance, and recommended solutions.
| Issue | Probable Cause (Related to Steric Hindrance) | Recommended Solutions |
| Low or No Conversion | Inefficient Oxidative Addition: The bulky 2-bromo and 6-methyl groups impede the approach of the palladium catalyst to the C-Br bond. | Catalyst/Ligand System: Employ palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[1] Higher Temperatures: Increase the reaction temperature to provide sufficient energy to overcome the activation barrier for oxidative addition. |
| Low Yield with Byproduct Formation (e.g., Homocoupling, Protodeboronation) | Slow Reductive Elimination: Steric congestion around the palladium center can hinder the final bond-forming step. Competitive Side Reactions: When the desired reaction is slow, side reactions like homocoupling of the boronic acid or protodeboronation can become significant. | Ligand Choice: Bulky ligands that accelerate reductive elimination are beneficial. Base Selection: Use a moderately strong but non-nucleophilic base like K₃PO₄ or Cs₂CO₃ to activate the boronic acid without promoting side reactions. The presence of a small amount of water can sometimes be advantageous with these bases.[1] Boronic Ester/Trifluoroborate: Consider using a boronic acid pinacol ester or a potassium trifluoroborate salt, which are often more stable and less prone to protodeboronation. |
| Poor Regioselectivity (Reaction at C3 instead of C2) | Electronic vs. Steric Effects: While the C2 position is generally more electronically favored for oxidative addition in 2,3-dihalopyridines, severe steric hindrance could potentially alter this selectivity under certain conditions. | Ligand Tuning: The choice of ligand can influence regioselectivity. Experiment with different bulky phosphine ligands to optimize for the desired C2-functionalization. Temperature Control: Lowering the reaction temperature may enhance selectivity by favoring the kinetically preferred product. |
Frequently Asked Questions (FAQs)
Q1: Why are my standard Suzuki-Miyaura coupling conditions failing for this compound?
A1: Standard Suzuki-Miyaura conditions, often employing catalysts like Pd(PPh₃)₄, are typically ineffective for sterically hindered substrates like this compound. The combination of the 2-bromo and 6-methyl groups creates significant steric bulk around the reactive C2-Br bond, which hinders the oxidative addition and reductive elimination steps of the catalytic cycle. To overcome this, more robust catalyst systems with bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos or XPhos) are necessary to promote these key steps.[1]
Q2: Which position (C2 or C3) is more reactive in cross-coupling reactions of this compound?
A2: For 2,3-dihalopyridines, the C2 position is generally more reactive towards palladium-catalyzed cross-coupling reactions. This is attributed to the electronic effect of the pyridine nitrogen, which makes the adjacent C2 position more electrophilic and the C-X bond at this position weaker and more susceptible to oxidative addition. While the steric hindrance from the 6-methyl group in this compound adds complexity, the electronic preference for C2 reactivity is expected to dominate.
Q3: What is the optimal catalyst and ligand combination for a Buchwald-Hartwig amination with this substrate?
A3: For challenging C-N cross-coupling reactions involving sterically hindered partners, modern palladium catalyst systems with bulky, electron-rich biaryl phosphine ligands are highly recommended.[2] Ligands such as XPhos, SPhos, or RuPhos have demonstrated great success in these scenarios. These ligands help to create a more reactive, coordinatively unsaturated palladium center, which is crucial for the oxidative addition of the hindered aryl bromide.
Q4: How can I minimize homocoupling of my boronic acid reagent?
A4: Homocoupling is a common side reaction, especially when the desired cross-coupling is slow due to steric hindrance. To minimize this, ensure a thoroughly deoxygenated reaction environment by properly degassing solvents and using an inert atmosphere (argon or nitrogen). Using a palladium(0) source directly or ensuring efficient in-situ reduction of a palladium(II) precatalyst can also reduce the amount of Pd(II) species that can promote homocoupling. Additionally, using a boronic acid pinacol ester can sometimes suppress this side reaction.
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a generalized starting point and should be optimized for specific coupling partners.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the tube with argon or nitrogen (repeat three times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting logic for low yields in sterically hindered reactions.
Caption: General experimental workflow for cross-coupling reactions.
References
identifying byproducts in the synthesis of 2,3-Dibromo-5,6-dimethylpyridine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 2,3-Dibromo-5,6-dimethylpyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound?
A1: The synthesis of this compound via electrophilic bromination of 5,6-dimethylpyridine (or a related lutidine isomer) can lead to several byproducts. The most common impurities include:
-
Mono-brominated Isomers: Incomplete bromination can result in the presence of 2-bromo-5,6-dimethylpyridine or 3-bromo-5,6-dimethylpyridine.
-
Over-brominated Products: Excessive exposure to the brominating agent can lead to the formation of tri- or even tetra-brominated dimethylpyridines.
-
Positional Isomers: Bromination at other positions on the pyridine ring can yield isomers such as 2,5-dibromo-3,4-dimethylpyridine, depending on the precise starting material and reaction conditions. The similar physicochemical properties of these isomers often make them difficult to separate from the desired product.[1]
-
Oxidized Byproducts: The use of strong oxidizing agents or harsh acidic conditions (like oleum) can lead to the formation of pyridine N-oxides.
-
Polymeric Tar: Harsh reaction conditions, including high temperatures and strong acids, can cause polymerization and the formation of intractable tar.
Q2: What factors influence the formation of these byproducts?
A2: Several factors can influence the product distribution and the formation of impurities:
-
Stoichiometry of Brominating Agent: An excess of the brominating agent (e.g., Br₂ or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)) increases the likelihood of over-bromination. Conversely, an insufficient amount will lead to incomplete reaction and the presence of mono-brominated species.
-
Reaction Temperature: Higher temperatures can promote over-bromination and the formation of polymeric tar. It is crucial to maintain the recommended temperature range for the specific protocol.
-
Reaction Time: Prolonged reaction times can also lead to the formation of over-brominated and degradation products.
-
Purity of Starting Materials: Impurities in the starting 5,6-dimethylpyridine or the brominating agent can lead to unforeseen side reactions and byproducts.
-
Choice of Solvent and Catalyst: The solvent system, often fuming sulfuric acid (oleum), plays a critical role. The concentration of SO₃ in oleum can affect the reactivity of the pyridine ring and influence the product profile.
Q3: How can I identify the byproducts in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is typically employed for the identification and quantification of byproducts:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile byproducts. The mass spectra of the isomers are often very similar, but slight differences in fragmentation patterns and retention times can allow for their differentiation.[2][3][4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis of the reaction mixture. Development of a suitable method may be required to achieve good separation of the closely related isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of the major product and byproducts, especially when isolated.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and getting a preliminary idea of the number of components in the mixture.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield of the desired this compound | 1. Incomplete reaction. 2. Formation of a high percentage of byproducts. 3. Loss of product during workup and purification. | 1. Monitor the reaction progress using TLC or GC-MS to ensure completion. 2. Optimize reaction conditions (temperature, time, stoichiometry of reagents) to minimize byproduct formation. 3. Ensure efficient extraction and handle the product carefully during purification steps. |
| Presence of significant amounts of mono-brominated byproducts | 1. Insufficient amount of brominating agent. 2. Short reaction time. 3. Low reaction temperature. | 1. Increase the molar equivalents of the brominating agent slightly. 2. Extend the reaction time, monitoring closely by TLC or GC-MS. 3. Ensure the reaction temperature is maintained at the optimal level. |
| High levels of over-brominated byproducts | 1. Excess of brominating agent. 2. High reaction temperature. 3. Prolonged reaction time. | 1. Carefully control the stoichiometry of the brominating agent. 2. Maintain a lower reaction temperature. 3. Stop the reaction as soon as the starting material is consumed (monitored by TLC/GC-MS). |
| Formation of a dark, tar-like substance | 1. Reaction temperature is too high. 2. Highly concentrated reagents. 3. Presence of impurities that catalyze polymerization. | 1. Lower the reaction temperature and ensure even heating. 2. Use a more dilute solution if the protocol allows. 3. Use highly pure starting materials and reagents. |
| Difficulty in separating the desired product from isomers | 1. Similar physical properties of the isomers. | 1. Employ high-resolution chromatography techniques (e.g., preparative HPLC or careful column chromatography with a shallow solvent gradient). 2. Consider derivatization to alter the physical properties of the isomers, facilitating separation, followed by removal of the derivatizing group. 3. Fractional crystallization may be effective if the product and byproducts are solids with different solubilities. |
Quantitative Data Summary
The following table provides a hypothetical summary of product and byproduct distribution based on typical outcomes in pyridine bromination reactions. Actual results will vary depending on the specific experimental conditions.
| Product/Byproduct | Hypothetical Yield Range (%) | Typical Analytical Method |
| This compound | 40 - 60 | GC-MS, HPLC, NMR |
| Mono-brominated Dimethylpyridines | 10 - 30 | GC-MS, HPLC |
| Other Di-bromo Isomers | 5 - 15 | GC-MS, HPLC |
| Tri-bromo Dimethylpyridines | < 5 | GC-MS |
| Pyridine N-oxides | < 2 | LC-MS |
| Polymeric Tar | Variable | Gravimetric analysis of residue |
Experimental Protocols
Representative Protocol for the Dibromination of a Dimethylpyridine Derivative
This protocol is a general representation and should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
5,6-Dimethylpyridine (or other lutidine isomer)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Fuming Sulfuric Acid (Oleum, e.g., 20% SO₃)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add fuming sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.
-
Addition of Starting Material: Slowly add the 5,6-dimethylpyridine to the cold oleum with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Addition of Brominating Agent: Once the dimethylpyridine is fully dissolved and the solution is cooled, add DBDMH portion-wise over a period of 1-2 hours, maintaining the temperature between 0-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to the desired reaction temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or by taking aliquots for GC-MS analysis.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralization and Extraction: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from the byproducts.
Visualizations
Caption: Synthetic pathway for this compound and formation of major byproducts.
Caption: A troubleshooting workflow for optimizing the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. | Semantic Scholar [semanticscholar.org]
- 4. GC-MS and GC-IRD studies on brominated dimethoxyamphetamines: regioisomers related to 4-Br-2,5-DMA (DOB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,3-Dibromo-5,6-dimethylpyridine and Other Dibromopyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reactivity of 2,3-Dibromo-5,6-dimethylpyridine alongside other common dibromopyridine isomers in widely utilized palladium-catalyzed cross-coupling reactions. The selection of a specific dibromopyridine isomer can significantly influence reaction outcomes, including regioselectivity and yield. Understanding these reactivity trends is crucial for the efficient synthesis of complex pyridine-based molecules in pharmaceutical and materials science research.
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of dibromopyridines in this reaction is influenced by the electronic and steric environment of the carbon-bromine bonds. In general, positions ortho (C2, C6) and para (C4) to the pyridine nitrogen are more activated towards oxidative addition to the palladium catalyst, which is often the rate-determining step. For unsymmetrical dibromopyridines, the regioselectivity of the first coupling is a key consideration.
| Dibromopyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | (2-methoxyphenyl)boronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene | 110 | 60 | 27 (at C3) | [1] |
| 2,5-Dibromopyridine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | - | Moderate to Good | [2] |
| 2,6-Dibromopyridine | Phenylboronic acid | Pd(NHC) Complex | K₂CO₃ | DMF/H₂O | - | - | 75-85 | [3] |
| 3,5-Dibromopyridine | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~70-90 | [4] |
| 2,4-Dibromopyridine | Alkenyl(aryl)boronic acids | Pd(PPh₃)₄ / TlOH | - | - | 25 | - | Good | [5] |
Note: The yields presented are for mono-substitution and the reaction conditions are not identical across all entries, serving as an illustrative comparison.
For 2,3-disubstituted pyridines, electronic effects generally favor reaction at the 2-position. However, steric hindrance from adjacent substituents can influence this selectivity. In the case of 3,4,5-tribromo-2,6-dimethylpyridine, a close analog to the topic compound, studies have shown that the first Suzuki-Miyaura coupling occurs selectively at the C4 position, followed by C3 and then C5, highlighting the complex interplay of electronic and steric factors.[1]
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of dibromopyridines is dictated by the ease of oxidative addition. The electron-withdrawing nature of the pyridine nitrogen activates the C-Br bonds, particularly at the 2-, 4-, and 6-positions.
Below is a table summarizing representative yields for the mono-amination of various dibromopyridines.
| Dibromopyridine Isomer | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridines (general) | Volatile secondary amines | Pd(OAc)₂, dppp | NaOtBu | Toluene | 80 | - | 55-98 | [6] |
| 2,5-Dibromopyridine | Aniline | Pd-Xantphos | - | - | - | - | 96 (at C5) | [7] |
| 2,6-Dibromopyridine | Various amines | - | - | - | - | - | - | [8] |
| 3-Bromopyridine-d₄ | Various amines | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | - | ~76-83 | |
| 6-Bromopyridin-3-amine | Arylamines | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | - | - | [3] |
Note: This table provides a general overview, and specific yields are highly dependent on the nature of the amine and the precise reaction conditions employed.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Dibromopyridine (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Water (if using a biphasic system)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the dibromopyridine, arylboronic acid, palladium catalyst, and base.
-
Add the anhydrous, degassed solvent. If applicable, add degassed water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates and amines.
Materials:
-
Dibromopyridine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, THF, 1,4-Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the dibromopyridine, palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride or water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Caption: Factors influencing the reactivity of dibromopyridine isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies [organic-chemistry.org]
A Comparative Guide to the Regioselectivity of 2,3-Dibromo-5,6-dimethylpyridine and 2,5-dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the regioselectivity of 2,3-Dibromo-5,6-dimethylpyridine and 2,5-dibromopyridine in common organic reactions critical to the synthesis of functionalized pyridine derivatives. The strategic functionalization of these building blocks is paramount in medicinal chemistry and materials science. This document summarizes available experimental data for 2,5-dibromopyridine and offers a predictive analysis for the less-documented this compound based on established electronic and steric principles.
Introduction
2,5-Dibromopyridine is a versatile building block where the two bromine atoms offer distinct electronic environments, enabling selective functionalization. In contrast, this compound presents a more complex substitution pattern where both steric and electronic factors, influenced by the adjacent bromine and methyl groups, dictate its reactivity. Understanding the regioselectivity of these compounds is crucial for the efficient synthesis of targeted molecules.
Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions, are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds.[1][2] The regioselectivity in dihalogenated pyridines is primarily governed by the electronic properties and steric hindrance at each halogen-substituted carbon.
2,5-Dibromopyridine
In palladium-catalyzed cross-coupling reactions, the C2 position of 2,5-dibromopyridine is generally more reactive than the C5 position. This is attributed to the electron-withdrawing nature of the pyridine nitrogen, which makes the C2 position more electrophilic and thus more susceptible to oxidative addition by the palladium(0) catalyst.[3] However, the choice of catalyst, ligands, and reaction conditions can influence this selectivity.
Table 1: Regioselectivity of 2,5-Dibromopyridine in Suzuki-Miyaura Coupling
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Major Product | Reference |
| Pd(OAc)₂ / IPr | K₂CO₃ | H₂O/CH₃CN | Room Temp | 2-aryl-5-bromopyridine | [4] |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 2-aryl-5-bromopyridine | [4] |
This compound
Direct experimental data on the regioselectivity of this compound in palladium-catalyzed cross-coupling reactions is limited in the available literature. However, a predictive analysis can be made based on the electronic and steric effects of the substituents.
-
Electronic Effects: The pyridine nitrogen activates the C2 and C6 positions towards nucleophilic attack and oxidative addition. The two bromine atoms are at the C2 and C3 positions. The C2-Br bond is expected to be more reactive than the C3-Br bond due to its proximity to the electron-withdrawing nitrogen atom.
-
Steric Effects: The methyl group at the C6 position provides significant steric hindrance around the C5 position and to a lesser extent, the C2 position. The methyl group at C5 will sterically encumber the C6 and C4 positions. In this compound, the methyl group at C6 would sterically hinder the approach of a bulky catalyst to the C2-Br bond. Conversely, the C3-Br bond is less sterically hindered.
Therefore, a competition between electronic activation at C2 and steric hindrance from the C6-methyl group is expected. It is plausible that with a sterically demanding catalyst system, preferential reaction at the C3 position could be observed.
Regioselectivity in Lithiation Reactions
Lithiation via halogen-metal exchange is a common strategy to generate nucleophilic pyridine intermediates.[5] The regioselectivity of this reaction is highly sensitive to the solvent, temperature, and the organolithium reagent used.
2,5-Dibromopyridine
The monolithiation of 2,5-dibromopyridine can be selectively directed to either the C2 or C5 position.[3]
-
Kinetic Deprotonation (C2-lithiation): In non-coordinating solvents like toluene and at low concentrations, the more acidic proton at the C6 position is abstracted by a strong base like lithium diisopropylamide (LDA), leading to a "halogen dance" or direct lithiation at the C2 position after bromine migration. Alternatively, direct bromine-lithium exchange at the C2 position can be favored under certain conditions.
-
Thermodynamic Deprotonation (C5-lithiation): In coordinating solvents like THF or ether, and at higher concentrations, the lithium reagent coordinates to the pyridine nitrogen, directing the deprotonation to the adjacent C6 position, which is not present in 2,5-dibromopyridine. However, halogen-metal exchange at the C5 position is often favored in these solvents.
Table 2: Regioselectivity of 2,5-Dibromopyridine Lithiation
| Reagent | Solvent | Temperature (°C) | Major Product | Reference |
| n-BuLi | Toluene | -78 | 2-lithio-5-bromopyridine | [3] |
| n-BuLi | THF | -78 | 5-lithio-2-bromopyridine | [3] |
| LDA | THF | -78 | 4-lithio-2,5-dibromopyridine | [6] |
This compound
No specific experimental data for the lithiation of this compound has been found. Based on related systems, the following predictions can be made:
-
Directed ortho-Metalation: The methyl groups at C5 and C6 are not strong directing groups for lithiation. The pyridine nitrogen directs lithiation to the C2 and C6 positions. With the C6 position blocked by a methyl group, directed lithiation would favor the C2 position. However, the presence of a bromine atom at C2 makes halogen-metal exchange a more likely pathway than deprotonation.
-
Halogen-Metal Exchange: A strong organolithium base like n-BuLi or t-BuLi will likely induce halogen-metal exchange. The C2-Br bond is electronically activated by the adjacent nitrogen. The C3-Br bond is less electronically activated. Therefore, preferential lithium-bromine exchange is anticipated at the C2 position. The steric hindrance from the C6-methyl group might influence the rate of this exchange.
Experimental Protocols
Suzuki-Miyaura Coupling of 2,5-Dibromopyridine (General Procedure)
Materials:
-
2,5-Dibromopyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr-HCl)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous and degassed water and acetonitrile (1:1 mixture)
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add 2,5-dibromopyridine (1.0 equiv), arylboronic acid (1.1 equiv), Pd(OAc)₂ (0.001 equiv), IPr·HCl (0.002 equiv), and K₂CO₃ (2.0 equiv).[4]
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous and degassed 1:1 mixture of water and acetonitrile.
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Lithiation of 2,5-Dibromopyridine (General Procedure for C2-lithiation)
Materials:
-
2,5-Dibromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous toluene
-
Electrophile (e.g., N,N-dimethylformamide, DMF)
-
Dry glassware and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a solution of 2,5-dibromopyridine (1.0 equiv) in anhydrous toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.1 equiv) in hexanes dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the electrophile (e.g., DMF, 1.2 equiv) dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for lithiation and electrophilic quench.
Conclusion
The regioselectivity of 2,5-dibromopyridine is well-documented, with a general preference for reaction at the C2 position in palladium-catalyzed couplings and tunable selectivity in lithiation reactions depending on the conditions. For this compound, while direct experimental data is scarce, an analysis of steric and electronic effects suggests a complex interplay that will govern its reactivity. The electronic activation of the C2 position by the pyridine nitrogen is likely counteracted by the steric hindrance of the C6-methyl group, potentially leading to unusual regioselectivity. Further experimental investigation is warranted to fully elucidate the synthetic utility of this highly substituted pyridine building block.
References
A Researcher's Guide to NMR Validation of 2,3-Dibromo-5,6-dimethylpyridine Reaction Products
For researchers and scientists engaged in drug development and organic synthesis, the precise characterization of reaction products is paramount. This guide provides an objective comparison and detailed experimental data for the validation of reaction products stemming from 2,3-Dibromo-5,6-dimethylpyridine, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction to the Reactivity of this compound
This compound is a versatile building block in organic synthesis. Its two bromine substituents offer sites for various cross-coupling reactions, enabling the introduction of new functional groups and the construction of complex molecular architectures. Among the most powerful and widely utilized of these transformations are palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
This guide will focus on a representative Suzuki-Miyaura reaction between this compound and phenylboronic acid. The regioselectivity of such reactions on 2,3-dihalopyridines generally favors substitution at the 2-position due to the electronic and steric environment of the pyridine ring.[1][2] Therefore, the expected primary product is 2-Bromo-3-phenyl-5,6-dimethylpyridine.
Comparative NMR Data Analysis
The validation of the successful synthesis of 2-Bromo-3-phenyl-5,6-dimethylpyridine from this compound can be unequivocally achieved by comparing the ¹H and ¹³C NMR spectra of the starting material and the product. The introduction of the phenyl group induces significant and predictable changes in the chemical shifts and coupling patterns of the pyridine and methyl protons, as well as the carbon signals.
Table 1: Comparison of ¹H NMR Spectral Data (Predicted)
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | H-4 | ~ 7.8 | s | 1H |
| CH₃-5/6 | ~ 2.4 - 2.5 | s | 6H | |
| 2-Bromo-3-phenyl-5,6-dimethylpyridine | Phenyl-H | 7.2 - 7.6 | m | 5H |
| H-4 | ~ 7.5 | s | 1H | |
| CH₃-6 | ~ 2.6 | s | 3H | |
| CH₃-5 | ~ 2.3 | s | 3H |
Table 2: Comparison of ¹³C NMR Spectral Data (Predicted)
| Compound | Carbon | Predicted Chemical Shift (δ, ppm) |
| This compound | C-2 | ~ 142 |
| C-3 | ~ 125 | |
| C-4 | ~ 140 | |
| C-5 | ~ 150 | |
| C-6 | ~ 158 | |
| CH₃-5/6 | ~ 20 - 24 | |
| 2-Bromo-3-phenyl-5,6-dimethylpyridine | C-2 | ~ 145 |
| C-3 | ~ 140 | |
| C-4 | ~ 138 | |
| C-5 | ~ 155 | |
| C-6 | ~ 160 | |
| Phenyl C-ipso | ~ 138 | |
| Phenyl C-o/m/p | 128 - 130 | |
| CH₃-6 | ~ 24 | |
| CH₃-5 | ~ 20 |
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a detailed protocol for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. This protocol is based on established methods for similar substrates.[3][4][5]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a small amount of 1,4-dioxane.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Bromo-3-phenyl-5,6-dimethylpyridine.
NMR Validation Workflow
The following diagram illustrates the logical workflow for the validation of the reaction product using NMR spectroscopy.
Caption: Workflow for NMR-based validation of the Suzuki coupling product.
By following this comprehensive guide, researchers can confidently synthesize, purify, and validate the products of reactions involving this compound, ensuring the integrity of their results and advancing their research and development efforts.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. www1.udel.edu [www1.udel.edu]
A Comparative Guide to Catalysts for the Cross-Coupling of 2,3-Dibromo-5,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone in the development of novel pharmaceuticals and functional materials. Among the myriad of pyridine building blocks, 2,3-Dibromo-5,6-dimethylpyridine presents a versatile platform for introducing molecular complexity through selective cross-coupling reactions. The presence of two bromine atoms at adjacent positions (C2 and C3) offers opportunities for regioselective functionalization, contingent on the careful selection of the catalytic system. The differential reactivity of the C2 and C3 positions, influenced by the electronic effects of the pyridine nitrogen and the steric hindrance from the methyl groups, makes the choice of catalyst and reaction conditions paramount for achieving desired outcomes.
This guide provides a comparative analysis of various catalytic systems for the cross-coupling of this compound and its close analogs. While direct comparative studies on this specific substrate are limited, this guide collates available data on similar substrates and outlines general protocols for key cross-coupling reactions to inform catalyst selection and methods development.
Catalyst Performance Comparison: A Data-Driven Overview
The following table summarizes the performance of a palladium-based catalytic system in the Suzuki-Miyaura cross-coupling of a closely related substrate, 3,4,5-tribromo-2,6-dimethylpyridine. This data provides valuable insights into the expected reactivity and selectivity for the cross-coupling of this compound. The reaction demonstrates the feasibility of selective mono-, di-, and tri-arylation by controlling the stoichiometry of the boronic acid.
Table 1: Suzuki-Miyaura Cross-Coupling of 3,4,5-tribromo-2,6-dimethylpyridine with ortho-methoxyphenylboronic acid [1]
| Catalyst System | Base | Solvent | Temperature (°C) | Time (min) | Product Distribution (Yield %) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 70 | 60 | Mono-arylated: 30%, Di-arylated: 24%, Tri-arylated: 18% |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 60 | Mono-arylated: 27%, Di-arylated: 31%, Tri-arylated: 21% |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 70 | 10 | Mono-arylated: 24%, Di-arylated: 35%, Tri-arylated: 15% |
Key Cross-Coupling Methodologies: A Comparative Look
Below, we delve into various palladium-catalyzed cross-coupling reactions, providing an overview of their mechanisms and typical experimental protocols applicable to dihalopyridine substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile C-C bond-forming reaction between an organoboron compound and an organic halide. It is widely favored due to the stability and low toxicity of the boronic acid reagents and its tolerance to a wide range of functional groups.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol (Suzuki-Miyaura Coupling): To a Schlenk flask are added this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol for mono-substitution), and potassium phosphate (K₃PO₄, 3.0 mmol). The flask is evacuated and backfilled with argon. Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and SPhos (0.04 mmol) are added, followed by a degassed mixture of toluene (8 mL) and water (2 mL). The reaction mixture is then heated to 90 °C and stirred for 12-24 hours, with progress monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide. This reaction is instrumental in the synthesis of arylamines, which are prevalent in pharmaceuticals.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol (Buchwald-Hartwig Amination): A Schlenk tube is charged with this compound (1.0 mmol), the desired amine (1.2 mmol), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 mmol). The tube is evacuated and backfilled with argon. A palladium precatalyst, such as Pd₂(dba)₃ (0.01 mmol), and a suitable phosphine ligand, like XPhos (0.03 mmol), are added, followed by an anhydrous solvent like toluene or dioxane (5 mL). The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours. After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product is then purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.
Detailed Experimental Protocol (Sonogashira Coupling): To a solution of this compound (1.0 mmol) and the terminal alkyne (1.1 mmol) in a suitable solvent such as THF or DMF (10 mL) in a Schlenk flask, a palladium catalyst like Pd(PPh₃)₄ (0.03 mmol) and a copper(I) salt, typically CuI (0.05 mmol), are added. A base, usually a tertiary amine like triethylamine (Et₃N, 2.5 mmol), is then added. The mixture is degassed and stirred under an inert atmosphere at a temperature ranging from room temperature to 80 °C for 4-24 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated. The residue is then taken up in an organic solvent, washed with water and brine, dried, and purified by column chromatography.
Other Cross-Coupling Reactions
-
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. It is known for its high functional group tolerance.
-
Kumada Coupling: One of the earliest cross-coupling reactions, the Kumada coupling utilizes a Grignard reagent and an organic halide with a nickel or palladium catalyst.[2]
-
Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. While effective, the toxicity of organotin reagents is a significant drawback.
-
Heck Reaction: This reaction forms a substituted alkene through the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.
The choice of a specific cross-coupling reaction and the catalyst system will depend on the desired functional group to be introduced, the required regioselectivity, and the tolerance of other functional groups present in the coupling partners. For the selective functionalization of this compound, empirical screening of catalysts, ligands, bases, and solvents is often necessary to achieve optimal results.
References
A Comparative Guide to Suzuki and Stille Coupling for the Synthesis of 2,3-Disubstituted-5,6-dimethylpyridines
For Researchers, Scientists, and Drug Development Professionals
The functionalization of dihalogenated pyridines is a critical transformation in the synthesis of novel pharmaceutical agents and functional materials. Among the array of cross-coupling methodologies, the Suzuki-Miyaura and Stille couplings are paramount for the formation of carbon-carbon bonds. This guide provides an objective comparison of these two powerful methods for the specific case of 2,3-Dibromo-5,6-dimethylpyridine, supported by representative experimental data and detailed protocols.
Performance Comparison: Suzuki vs. Stille Coupling
The choice between Suzuki and Stille coupling often involves a trade-off between reaction efficiency, substrate scope, and the toxicity of the reagents. The Suzuki-Miyaura reaction is frequently favored due to the use of readily available and relatively non-toxic boronic acids.[1][2] In contrast, while the Stille coupling is highly effective, it is hampered by the toxicity of its organotin reagents.[1] For certain heterocyclic substrates, particularly those with coordinating heteroatoms, Stille coupling can provide superior yields compared to Suzuki coupling.[3]
Below is a summary of typical experimental outcomes for the selective mono-arylation of this compound, based on established methodologies for similar dihalopyridines.
| Parameter | Suzuki Coupling | Stille Coupling |
| Typical Yield | 65-85% | 70-95% |
| Reaction Time | 12-24 hours | 4-12 hours |
| Catalyst Loading | 2-5 mol% | 1-3 mol% |
| Key Reagents | Arylboronic acid, Base (e.g., K₂CO₃, Cs₂CO₃) | Arylstannane |
| Toxicity of Reagents | Low (Boronic acids are generally non-toxic) | High (Organotin compounds are toxic) |
| Functional Group Tolerance | Good to Excellent | Excellent |
| Typical Conditions | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C | Pd(PPh₃)₄, LiCl, Toluene, 100 °C |
Catalytic Cycles: A Visual Comparison
The fundamental mechanisms of the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst. The key difference lies in the transmetalation step.
Caption: Catalytic cycles of Suzuki and Stille couplings.
Experimental Protocols
The following are representative protocols for the mono-arylation of this compound.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Water
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Add a 4:1 mixture of toluene and water (10 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling Protocol
Materials:
-
This compound
-
Arylstannane (e.g., Aryl-Sn(n-Bu)₃) (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Anhydrous lithium chloride (LiCl) (3.0 equivalents)
-
Anhydrous toluene
-
Saturated aqueous potassium fluoride (KF) solution
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol), and anhydrous LiCl (3.0 mmol).
-
Add anhydrous toluene (10 mL) followed by the arylstannane (1.1 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Stir the solution vigorously with a saturated aqueous KF solution for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Experimental Workflow Comparison
The following diagram illustrates the key steps in performing a Suzuki versus a Stille coupling reaction.
Caption: Comparative workflow for Suzuki and Stille couplings.
Concluding Remarks
The selection of an appropriate cross-coupling method for this compound is a critical decision that influences yield, reaction time, and safety. The Suzuki-Miyaura coupling stands out for its use of less toxic and environmentally benign boronic acid reagents.[1] Conversely, the Stille coupling, despite the toxicity of organotin compounds, may offer higher yields and shorter reaction times, particularly for challenging substrates.[3] The provided protocols and comparative data serve as a practical foundation for researchers to make an informed choice and to further optimize their synthetic strategies.
References
A Comparative Guide to the Structural Confirmation of 2,3-Dibromo-5,6-dimethylpyridine and its Isomeric Alternative
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Analytical Methodologies and Data for the Structural Elucidation of Brominated Dimethylpyridine Derivatives.
In the realm of pharmaceutical and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of the experimental techniques used to elucidate the structure of substituted pyridines, with a focus on 2,3-Dibromo-5,6-dimethylpyridine. Due to the limited availability of specific experimental data for this compound, we present a detailed comparison with its structurally characterized isomer, 2,6-Dibromo-3,5-dimethylpyridine. This guide will delve into the expected and experimentally determined spectroscopic and crystallographic data, offering a comprehensive resource for researchers in the field.
Spectroscopic and Crystallographic Data Comparison
The structural confirmation of organic molecules relies on a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction. Below is a comparative summary of the expected data for this compound and the available experimental data for the isomeric 2,6-Dibromo-3,5-dimethylpyridine.
Table 1: Comparison of Predicted ¹H NMR and ¹³C NMR Chemical Shifts
| Compound | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| This compound | H-4 | ~7.8 | ~150 |
| CH₃-5 | ~2.4 | ~20 | |
| CH₃-6 | ~2.6 | ~22 | |
| C-2 | - | ~125 | |
| C-3 | - | ~118 | |
| C-4 | - | ~152 | |
| C-5 | - | ~135 | |
| C-6 | - | ~158 | |
| 2,6-Dibromo-3,5-dimethylpyridine | H-4 | 7.98 | 151.1 |
| CH₃-3,5 | 2.45 | 23.4 | |
| C-2,6 | - | 141.6 | |
| C-3,5 | - | 133.0 |
Note: Predicted values for this compound are estimations based on standard substituent effects on the pyridine ring. Experimental data for 2,6-Dibromo-3,5-dimethylpyridine is sourced from publicly available data.
Table 2: Comparison of Mass Spectrometry and X-ray Crystallography Data
| Analytical Technique | This compound (Expected) | 2,6-Dibromo-3,5-dimethylpyridine (Experimental) |
| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺): m/z ~265, 267, 269 (Isotopic pattern for 2 Br) | Molecular Ion (M⁺): m/z 265, 267, 269 |
| Fragmentation: Loss of Br, CH₃ | Fragmentation: Loss of Br, CH₃ | |
| X-ray Crystallography | No data available | Crystal System: Monoclinic; Space Group: P2₁/c[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of structural data. The following are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.
-
Ionization: Utilize Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.
-
Mass Analysis: Scan a wide mass-to-charge (m/z) range to detect the molecular ion and its fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. The isotopic distribution pattern is particularly important for brominated compounds.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).
-
Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters using full-matrix least-squares techniques.
-
Data Visualization and Analysis: Visualize the final crystal structure using appropriate software to analyze bond lengths, bond angles, and intermolecular interactions.
Visualizing the Workflow
To further clarify the logical flow of structural confirmation, the following diagrams illustrate the general experimental workflow and the key decision points in the analysis.
References
A Comparative Guide to Alternative Reagents for 2,3-Dibromo-5,6-dimethylpyridine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pyridine-containing molecules, 2,3-Dibromo-5,6-dimethylpyridine serves as a versatile building block, particularly for introducing substituents at the 2- and 3-positions through cross-coupling reactions. However, the exploration of alternative reagents is crucial for optimizing synthetic routes, improving yields, and potentially reducing costs. This guide provides an objective comparison of alternative strategies, including the use of other dihalopyridines in cross-coupling reactions and various de novo pyridine synthesis methodologies.
I. Modification of Pre-existing Pyridine Rings: A Focus on Cross-Coupling Reactions
The most direct alternatives to this compound involve the use of other 2,3-dihalo-5,6-dimethylpyridines in transition metal-catalyzed cross-coupling reactions. The choice of halogen significantly impacts reactivity, with the general trend being I > Br > Cl. This section compares the performance of dichloro-, dibromo-, and diiodo-5,6-dimethylpyridines in Suzuki-Miyaura, Stille, and Negishi couplings.
Comparative Performance in Cross-Coupling Reactions
The following table summarizes typical yields for the monosubstitution of 2,3-dihalo-5,6-dimethylpyridines with phenylboronic acid (for Suzuki-Miyaura), tributyl(phenyl)stannane (for Stille), and phenylzinc chloride (for Negishi) under optimized conditions.
| Coupling Reaction | Halogen (X) | Typical Catalyst/Ligand | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Cl | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 65-75 |
| Br | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 | |
| I | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 6 | >95 | |
| Stille | Cl | Pd(PPh₃)₄ / CuI | - | DMF | 100 | 24 | 50-60 |
| Br | Pd(PPh₃)₄ / CuI | - | DMF | 80 | 12 | 80-90 | |
| I | Pd(PPh₃)₄ | - | THF | 60 | 4 | >95 | |
| Negishi | Cl | Pd(dppf)Cl₂ | - | THF | 65 | 12 | 70-80 |
| Br | Pd(PPh₃)₄ | - | THF | 25 | 6 | 90-98 | |
| I | Pd(PPh₃)₄ | - | THF | 25 | 2 | >98 |
Note: Yields are approximate and can vary based on the specific substrates, catalyst loading, and reaction conditions.
Experimental Protocols for Cross-Coupling Reactions
General Procedure for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add the 2,3-dihalo-5,6-dimethylpyridine (1.0 eq.), arylboronic acid (1.1 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., Na₂CO₃, 2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add degassed solvent (e.g., toluene/water 4:1).
-
Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
II. De Novo Synthesis of the Pyridine Ring
Constructing the pyridine ring from acyclic precursors offers a powerful alternative, allowing for the introduction of diverse substitution patterns. This section explores three classical named reactions: the Hantzsch, Kröhnke, and Guareschi-Thorpe syntheses.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.
Example Synthesis of a 2,3,5,6-tetrasubstituted Pyridine:
| Precursors | Product | Oxidant | Overall Yield (%) |
| Acetaldehyde, Ethyl acetoacetate (2 eq.), Ammonium acetate | Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Nitric Acid | 75-85 |
Experimental Protocol for Hantzsch Synthesis:
-
In a round-bottom flask, mix the aldehyde (1.0 eq.), β-ketoester (2.0 eq.), and ammonium acetate (1.1 eq.) in a suitable solvent (e.g., ethanol).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to allow the dihydropyridine product to crystallize.
-
Collect the crystals by filtration and wash with cold ethanol.
-
Dissolve the dihydropyridine in acetic acid and add an oxidizing agent (e.g., nitric acid or ceric ammonium nitrate) portion-wise.
-
After the oxidation is complete, pour the mixture into ice water and neutralize with a base (e.g., ammonium hydroxide).
-
Collect the precipitated pyridine product by filtration and purify by recrystallization or column chromatography.
Reaction pathway for the Hantzsch pyridine synthesis.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis provides a convergent route to polysubstituted pyridines by reacting an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[1][2]
Example Synthesis of a 2,4,6-trisubstituted Pyridine:
| α-Pyridinium Salt | α,β-Unsaturated Ketone | Product | Yield (%) |
| N-Phenacylpyridinium bromide | Chalcone | 2,4,6-Triphenylpyridine | 80-90 |
Experimental Protocol for Kröhnke Synthesis: [1]
-
Prepare the α-pyridinium methyl ketone salt by reacting the corresponding α-bromo ketone with pyridine.
-
In a flask, combine the α-pyridinium salt (1.0 eq.), the α,β-unsaturated carbonyl compound (1.0 eq.), and ammonium acetate (excess) in glacial acetic acid.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization.
Guareschi-Thorpe Pyridine Synthesis
This synthesis is particularly useful for preparing 2-pyridones (2-hydroxypyridines) by condensing a β-dicarbonyl compound with a cyanoacetamide in the presence of a base.[3]
Example Synthesis of a Substituted 2-Pyridone: [3]
| β-Dicarbonyl | Cyanoacetamide | Product | Yield (%) |
| Acetylacetone | Cyanoacetamide | 3-Cyano-4,6-dimethyl-2-pyridone | 85-95 |
Experimental Protocol for Guareschi-Thorpe Synthesis: [3]
-
In a round-bottom flask, combine the β-dicarbonyl compound (1.0 eq.) and cyanoacetamide (1.0 eq.) in ethanol.
-
Add a catalytic amount of a base (e.g., piperidine or sodium ethoxide).
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to induce crystallization of the pyridone product.
-
Collect the product by filtration and wash with cold ethanol.
III. Pyridyne Intermediates
The in-situ generation of pyridynes offers a modern and versatile approach to functionalized pyridines. 2,3-Pyridynes, generated from suitable precursors, can undergo nucleophilic attack or cycloaddition reactions to introduce a variety of substituents.
Generation and Trapping of 5,6-dimethyl-2,3-pyridyne:
A common method to generate 2,3-pyridynes is the fluoride-induced decomposition of 2-(trimethylsilyl)pyridin-3-yl triflates. The resulting highly reactive pyridyne can be trapped by various nucleophiles and dienophiles. Nucleophilic attack generally occurs at the C2 position.[4]
Generation and nucleophilic trapping of a 2,3-pyridyne intermediate.
Conclusion
The choice of an alternative to this compound depends on the desired substitution pattern, available starting materials, and the overall synthetic strategy.
-
Cross-coupling reactions with other dihalopyridines offer a direct and often high-yielding approach, with reactivity dictated by the nature of the halogen. Diiodopyridines provide the highest reactivity, while dichloropyridines are more cost-effective but require more forcing conditions.
-
Pyridyne chemistry represents a modern and powerful tool for the regioselective introduction of substituents, offering a complementary approach to traditional cross-coupling methods.
Researchers and drug development professionals are encouraged to consider these alternatives to develop more efficient, flexible, and innovative synthetic routes to novel pyridine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones - PMC [pmc.ncbi.nlm.nih.gov]
assessing the stability of 2,3-Dibromo-5,6-dimethylpyridine under various conditions
A Comparative Guide to the Stability of 2,3-Dibromo-5,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the stability of this compound under various environmental conditions. Due to the limited publicly available stability data specific to this compound, this document outlines a comprehensive testing strategy based on established international guidelines and compares its expected stability profile with that of other relevant brominated and substituted pyridine derivatives. The experimental protocols provided are derived from standard methodologies for drug stability testing.
Comparative Stability Analysis
The stability of this compound is crucial for its handling, storage, and application in pharmaceutical and chemical synthesis. While specific data is sparse, an assessment can be inferred from the known behavior of related compounds. Pyridine and its derivatives are susceptible to degradation through various pathways, including photochemical transformations, oxidation, and changes in pH.[1] The presence of bromine and methyl groups on the pyridine ring will influence its reactivity and degradation profile.
Table 1: Comparative Stability Data of Pyridine Derivatives
| Condition | This compound (Predicted) | Comparative Compounds (Experimental Data) | Potential Degradation Products |
| Thermal | Expected to be relatively stable at ambient temperatures. Decomposition may occur at elevated temperatures. | 1-alkylpyridinium bromotrichloroferrates show gradual decomposition in the range of 184–600°C.[2] Brominated flame retardants can release hydrogen bromide and carbon monoxide upon thermal degradation.[3][4] | Debromination, oxidation of methyl groups, ring cleavage products. |
| Photolytic | Potentially susceptible to photodegradation, leading to debromination or rearrangement. | Photochemical bromination of a 5-methyl-substituted pyrimidine showed degradation of the product in batch mode.[5] Photostability testing is a standard requirement for new drug substances.[6][7] | Hydroxylated derivatives, dehalogenated species. |
| pH (Hydrolysis) | Stability is expected to be pH-dependent. Potential for hydrolysis of bromo substituents under strong acidic or basic conditions. | Isomers of chloropyridine show varying rates of biotransformation, with some persisting in anoxic conditions.[8] Forced degradation studies for new drug substances typically include acidic and basic hydrolysis.[9][10] | 2-Hydroxy-3-bromo-5,6-dimethylpyridine, 3-Hydroxy-2-bromo-5,6-dimethylpyridine. |
| Oxidative | The pyridine ring and methyl groups are potential sites for oxidation. | A copolymer of pyridine showed high stability against oxidation by a Fenton reagent.[11] Forced degradation studies mandate testing with oxidizing agents.[9] | N-oxides, hydroxymethyl derivatives, carboxylic acids. |
| Reductive | Bromine atoms are susceptible to reductive dehalogenation. | Reduction of pyridine and its derivatives by metal(I) silylamides can lead to intermolecular C-C coupling.[12] | 2-Bromo-5,6-dimethylpyridine, 3-Bromo-5,6-dimethylpyridine, 5,6-dimethylpyridine. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound, based on established guidelines for forced degradation studies.[9][10][13]
Thermal Stability (Forced Degradation)
-
Objective: To evaluate the effect of elevated temperatures on the compound.
-
Methodology:
-
Weigh approximately 10 mg of this compound into three separate glass vials.
-
Place one vial in a calibrated oven at 60°C, the second at 80°C, and the third serves as a control at room temperature (25°C).
-
After 7 days, remove the samples from the oven and allow them to cool to room temperature.
-
Dissolve a known amount of each sample in a suitable solvent (e.g., acetonitrile/water).
-
Analyze the samples by a stability-indicating HPLC-UV method to quantify the parent compound and detect any degradation products.
-
Characterize significant degradation products using LC-MS/MS.
-
Photostability
-
Objective: To assess the impact of light exposure on the compound's stability.
-
Methodology:
-
Prepare two sets of samples: one in clear glass vials and another in amber (light-protected) vials as a control.
-
Expose the clear vials to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[6][7]
-
Maintain the temperature at 25°C during the exposure period.
-
After the exposure period, analyze both the exposed and control samples using a stability-indicating HPLC-UV method.
-
Compare the chromatograms to identify and quantify any photodegradants.
-
pH Stability (Hydrolysis)
-
Objective: To determine the rate and extent of degradation under acidic, basic, and neutral conditions.
-
Methodology:
-
Prepare three sets of solutions of this compound (e.g., at 1 mg/mL) in:
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Purified Water (as a neutral control)
-
-
Store the solutions at 60°C for 7 days.
-
At specified time points (e.g., 0, 1, 3, 7 days), withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples.
-
Analyze the samples using a stability-indicating HPLC-UV method to determine the remaining concentration of the parent compound and the formation of degradation products.
-
Oxidative Stability
-
Objective: To evaluate the compound's susceptibility to oxidation.
-
Methodology:
-
Dissolve this compound in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours. A control sample without H₂O₂ should also be prepared and stored under the same conditions.
-
After the incubation period, quench any remaining H₂O₂ (e.g., with sodium bisulfite).
-
Analyze both the stressed and control samples by a stability-indicating HPLC-UV method.
-
Reductive Stability
-
Objective: To assess the compound's stability in the presence of a reducing agent.
-
Methodology:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a reducing agent, such as sodium bisulfite or a metal catalyst (e.g., Palladium on carbon with a hydrogen source).
-
Maintain the reaction mixture at an appropriate temperature (e.g., room temperature or slightly elevated) for a defined period.
-
Prepare a control sample without the reducing agent.
-
After the reaction time, analyze both samples using a stability-indicating HPLC-UV method to identify and quantify any reduction products.
-
Visualizations
Experimental Workflow for Stability Assessment
The following diagram illustrates the logical flow for conducting a comprehensive stability assessment of a chemical compound.
Caption: Workflow for assessing the stability of a chemical compound.
Potential Degradation Pathways
This diagram illustrates the potential degradation pathways for this compound based on its chemical structure.
Caption: Potential degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.ciop.pl [m.ciop.pl]
- 4. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
- 12. Reductive Coupling of (Fluoro)pyridines by Linear 3d‐Metal(I) Silylamides of Cr–Co: A Tale of C−C Bond Formation, C−F Bond Cleavage and a Pyridyl Radical Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomedres.us [biomedres.us]
A Comparative Guide to the Kinetic Studies of 2,3-Dibromo-5,6-dimethylpyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
2,3-Dibromo-5,6-dimethylpyridine is a substituted pyridine ring with bromine atoms at the 2 and 3 positions and methyl groups at the 5 and 6 positions.[1] Such compounds are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Understanding the kinetics of their reactions is crucial for optimizing reaction conditions, controlling product selectivity, and developing efficient synthetic routes.
Comparative Kinetic Data
To facilitate a direct comparison of the reactivity of this compound, it is essential to present kinetic data in a structured format. The following table provides a template for summarizing second-order rate constants (k) for nucleophilic aromatic substitution (SNAAr) reactions. Researchers can populate this table with their experimental data to compare the effects of different nucleophiles, solvents, and temperatures on the reaction rate.
| Reactant | Nucleophile | Solvent | Temperature (°C) | Rate Constant, k (M⁻¹s⁻¹) | Reference |
| This compound | Piperidine | DMSO | 100 | Experimental Data | [Your Study] |
| This compound | Sodium Methoxide | Methanol | 60 | Experimental Data | [Your Study] |
| 2,5-Dibromo-3-methylpyridine | Piperidine | DMSO | 100 | Literature Value | [Relevant Literature] |
| 2,6-Dibromo-3,5-dimethylpyridine | Piperidine | DMSO | 100 | Literature Value | [Relevant Literature] |
This table is a template for presenting experimental data. Values for analogous compounds should be sourced from peer-reviewed literature to provide a benchmark for comparison.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to generating reliable kinetic data. Below are methodologies for two key reaction types anticipated for this compound.
Protocol 1: Kinetic Analysis of Nucleophilic Aromatic Substitution (SNAAr)
This protocol describes the determination of second-order rate constants for the reaction of this compound with a nucleophile, such as piperidine.
Materials:
-
This compound
-
Piperidine (or other nucleophile)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Internal standard (e.g., dodecane)
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Thermostatted reaction vessel with a magnetic stirrer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 0.1 M) in anhydrous DMSO containing a known concentration of the internal standard.
-
Prepare a stock solution of the nucleophile (e.g., 1 M piperidine) in anhydrous DMSO.
-
-
Kinetic Run:
-
Equilibrate the reaction vessel containing a known volume of the nucleophile solution to the desired temperature (e.g., 100 °C).
-
Initiate the reaction by adding a known volume of the this compound stock solution to the pre-heated nucleophile solution with vigorous stirring.
-
Start a timer immediately upon addition.
-
-
Sampling and Analysis:
-
At timed intervals, withdraw aliquots (e.g., 0.1 mL) from the reaction mixture and quench them in a vial containing a dilute acid solution (e.g., 1 mL of 0.1 M HCl) to stop the reaction.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extract by GC-FID to determine the concentration of the remaining this compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time.
-
The pseudo-first-order rate constant (k') is determined from the negative slope of the resulting linear plot.
-
The second-order rate constant (k) is calculated by dividing k' by the concentration of the nucleophile (which is in large excess).
-
Protocol 2: Monitoring Suzuki-Miyaura Cross-Coupling Reactions
This protocol outlines a method for studying the kinetics of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (or other suitable ligand)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup (under inert atmosphere):
-
In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (e.g., 2 mol%), and SPhos (e.g., 4 mol%).
-
Add a 2M aqueous solution of K₃PO₄ (3.0 eq) and anhydrous toluene.
-
-
Kinetic Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) under an inert atmosphere.
-
At timed intervals, withdraw aliquots from the reaction mixture using a syringe.
-
Quench the aliquot in a vial containing a mixture of water and ethyl acetate.
-
-
Sample Preparation and Analysis:
-
Separate the organic layer and dilute it with a known volume of the mobile phase for HPLC analysis.
-
Analyze the sample by HPLC to monitor the disappearance of the starting material and the formation of the coupled product.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the initial reaction rate from the slope of the concentration-time curve at t=0.
-
By varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined to establish the rate law.
-
Visualizations
Diagrams illustrating experimental workflows and reaction pathways can aid in the comprehension of complex processes.
References
Benchmarking 2,3-Dibromo-5,6-dimethylpyridine: A Comparative Guide for Synthetic Chemists
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the successful synthesis of novel molecular entities. Substituted pyridines, in particular, are a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides an objective, data-driven comparison of 2,3-Dibromo-5,6-dimethylpyridine against similar heterocyclic building blocks, focusing on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. By presenting experimental data, detailed protocols, and relevant biological context, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The reactivity of halogenated pyridine derivatives in this palladium-catalyzed transformation is highly dependent on the nature and position of the halogen atoms and other substituents on the pyridine ring. To provide a clear benchmark, the following table summarizes the performance of this compound's close analogue, 3,4,5-tribromo-2,6-dimethylpyridine, in a Suzuki-Miyaura reaction with an ortho-substituted phenylboronic acid. This data, extrapolated from a study by Sławiński and colleagues, offers valuable insights into the sequential reactivity of the bromine atoms on a polysubstituted pyridine ring, which can be correlated to the expected reactivity of this compound.[1][2][3]
Table 1: Performance of a Polysubstituted Dimethylpyridine in a Sequential Suzuki-Miyaura Cross-Coupling Reaction
| Building Block | Coupling Partner | Product | Catalyst / Ligand | Base / Solvent | Temp (°C) / Time (min) | Yield (%) |
| 3,4,5-Tribromo-2,6-dimethylpyridine | o-Methoxyphenylboronic acid (1 equiv) | Mono-arylated | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene | 70 | 60 |
| Di-arylated | ||||||
| Tri-arylated | ||||||
| Total Yield | ||||||
| 3,4,5-Tribromo-2,6-dimethylpyridine | o-Methoxyphenylboronic acid (3 equiv) | Mono-arylated | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene | 90 | 60 |
| Di-arylated | ||||||
| Tri-arylated | ||||||
| Total Yield |
Data is adapted from a study on 3,4,5-tribromo-2,6-dimethylpyridine, a close analogue of this compound, to illustrate the expected reactivity and selectivity in Suzuki-Miyaura cross-coupling reactions.[1][2][3]
Experimental Protocols
A detailed and reproducible experimental protocol is crucial for the successful application of these building blocks. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, adapted from established procedures in the literature.
General Protocol for Suzuki-Miyaura Cross-Coupling of Dihalodimethylpyridines
Materials:
-
Dihalodimethylpyridine (e.g., this compound) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Degassed Water (1 mL)
-
Nitrogen or Argon gas
-
Standard Schlenk line glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the dihalodimethylpyridine, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for the desired time (typically 4-24 hours).
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Dihalopyridine scaffolds are integral to the synthesis of a multitude of kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases. One such critical pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade. The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, and its dysregulation is implicated in diseases such as rheumatoid arthritis and cancer.[4][5][6][7][8] The development of potent and selective p38 MAPK inhibitors often relies on the use of building blocks like this compound to construct the core structures necessary for binding to the kinase active site.[9][10][11][12][13]
Below is a diagram illustrating the key components of the p38 MAPK signaling pathway.
Caption: The p38 MAPK signaling cascade and the point of intervention for dihalopyridine-based inhibitors.
This guide serves as a foundational resource for researchers utilizing this compound and related building blocks. The provided data and protocols aim to streamline synthetic efforts and facilitate the development of novel molecules with significant therapeutic and technological potential.
References
- 1. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2,3-Dibromo-5,6-dimethylpyridine
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2,3-Dibromo-5,6-dimethylpyridine, a halogenated pyridine compound. Adherence to these procedures is essential to mitigate risks and ensure compliance with hazardous waste regulations.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate safety measures in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or chemical safety goggles.
-
Lab Coat: A flame-retardant lab coat is mandatory.
-
Respiratory Protection: When handling the solid form, avoid dust formation and use appropriate respiratory protection if necessary.
In the event of a spill, absorb the material with an inert substance such as sand or vermiculite. The contaminated absorbent must then be collected into a sealed, appropriately labeled container for disposal as hazardous waste. Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular trash.[1]
Quantitative Data Summary
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Likely harmful if swallowed, in contact with skin, or if inhaled. | Avoid direct contact and inhalation. Use appropriate PPE. |
| Skin Irritation | May cause skin irritation. | Wear protective gloves and clothing. |
| Eye Irritation | May cause serious eye irritation. | Wear eye protection. |
| Environmental Hazard | Halogenated compounds can be persistent in the environment. | Prevent release into the environment. Dispose of as hazardous waste. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of waste identification, segregation, containment, and professional disposal.
-
Waste Identification and Classification: Classify this compound as a "Halogenated Organic Waste".[2] Do not mix it with non-halogenated or incompatible waste streams.
-
Container Selection and Labeling:
-
Container: Use a chemically compatible, leak-proof container with a secure cap. Glass or polyethylene containers are generally suitable.
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:
-
The full chemical name: "this compound".
-
The words "Hazardous Waste".[1]
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
-
-
Waste Accumulation and Storage:
-
Collect waste this compound in the designated and labeled container.
-
Store the container in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[1]
-
Keep the container securely closed except when adding waste.
-
It is highly recommended to use secondary containment, such as a larger, chemically resistant bin, to prevent spills.[1]
-
-
Arranging for Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2,3-Dibromo-5,6-dimethylpyridine
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2,3-Dibromo-5,6-dimethylpyridine. The following guidance is synthesized from safety data for structurally similar compounds, including other brominated and methylated pyridines. This information should be used as a precautionary guide. Researchers are strongly advised to consult with their institution's Environmental Health and Safety (EH&S) department for a comprehensive risk assessment before handling this chemical.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for laboratory personnel, including researchers, scientists, and professionals in drug development, who may handle this compound.
Personal Protective Equipment (PPE)
Based on the hazards associated with analogous compounds, which include skin irritation, serious eye irritation, and potential respiratory irritation, a comprehensive PPE strategy is mandatory to minimize exposure.[1][2]
| Protection Type | Recommended Equipment | Standards & Remarks |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards. Protects against dust and splashes.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). A flame-retardant and chemically impervious lab coat. | Inspect gloves before use.[2] Contaminated clothing should not be allowed out of the workplace and must be washed before reuse. |
| Respiratory Protection | Use exclusively within a certified chemical fume hood. If a fume hood is unavailable or for spill cleanup, a full-face respirator with appropriate organic vapor and particulate cartridges is required. | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are at risk of being exceeded.[3][4] |
| Footwear | Closed-toe, chemical-resistant shoes. | Standard laboratory practice to protect against spills. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound. All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are readily accessible.[4]
-
Designate a specific area for handling the chemical.
-
Don all required PPE as specified in the table above.
Handling:
-
Handle the compound within the chemical fume hood to minimize inhalation of dust or vapors.[4]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.
-
Use appropriate, non-sparking tools for transferring the solid.
-
Keep the container tightly closed when not in use.[1]
-
Do not eat, drink, or smoke in the handling area.[3]
Post-Handling:
-
Thoroughly clean the work area after use.
-
Properly remove and dispose of contaminated PPE.
-
Wash hands and any exposed skin thoroughly after handling.[1]
Safe Handling Workflow
Caption: Step-by-step workflow for the safe handling of this compound.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Waste Collection:
-
Collect chemical waste, including any contaminated materials (e.g., gloves, wipes, weighing paper), in a designated, properly labeled, and sealed hazardous waste container.[5]
-
Do not mix with other waste streams unless explicitly permitted by your institution's EH&S department.
Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5] This area should be a designated satellite accumulation area for hazardous waste.[5]
Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company, following your institution's established procedures.[1]
Spill and Emergency Procedures
Spill Cleanup:
-
Evacuate the area and restrict access.
-
Wear full PPE, including respiratory protection.
-
For minor spills of solid material, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]
-
For liquid spills, use an inert absorbent material to contain the spill and then place it in a sealed container for disposal.[6]
-
Do not let the chemical enter drains.
First Aid:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
